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  • Product: 4-(Hydroxymethyl)-1-methylcyclohexanol
  • CAS: 1256545-59-1

Core Science & Biosynthesis

Foundational

4-(Hydroxymethyl)-1-methylcyclohexanol: A Technical Whitepaper on Physicochemical Profiling, Synthesis, and Medicinal Applications

Executive Summary 4-(Hydroxymethyl)-1-methylcyclohexanol (4-HMMC) is a highly versatile, conformationally restricted aliphatic diol. Featuring both a sterically accessible primary hydroxyl group and a sterically hindered...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Hydroxymethyl)-1-methylcyclohexanol (4-HMMC) is a highly versatile, conformationally restricted aliphatic diol. Featuring both a sterically accessible primary hydroxyl group and a sterically hindered tertiary hydroxyl group, this compound serves as a highly privileged scaffold in modern medicinal chemistry and organic synthesis. This whitepaper provides an authoritative guide on its physicochemical properties, structural dynamics, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline physicochemical properties of 4-HMMC (CAS: 1256545-59-1[1], 58336-10-0 for the cis-isomer[2]) is critical for predicting its behavior in biological systems and synthetic workflows. The data below, sourced from the [3], highlights its utility in Fragment-Based Drug Discovery (FBDD).

Table 1: Quantitative Physicochemical Descriptors of 4-HMMC

DescriptorValueCausality & Functional Consequence in Drug Design
Molecular Weight 144.21 g/mol Low molecular weight ensures high ligand efficiency, making it an ideal starting fragment for FBDD.
XLogP3-AA 0.6This value indicates an optimal amphiphilic balance. It ensures high aqueous solubility for assay compatibility while maintaining sufficient lipophilicity for cell membrane permeation.
Topological Polar Surface Area 40.5 ŲFalling well below the 140 Ų threshold for oral bioavailability, this TPSA guarantees excellent passive diffusion across lipid bilayers.
H-Bond Donors / Acceptors 2 / 2The two distinct hydroxyl groups provide localized, directional interaction vectors for target protein binding.
Rotatable Bonds 1The rigid cyclohexane core minimizes the entropic penalty typically incurred upon receptor binding, increasing overall binding affinity.
Exact Mass 144.115 DaCrucial reference value for high-resolution mass spectrometry (HRMS) validation during synthetic quality control.

Structural & Stereochemical Dynamics

The core architecture of 4-HMMC is defined by its cyclohexane ring, which predominantly adopts a chair conformation to minimize steric strain. The presence of substituents at the 1- and 4-positions results in cis and trans diastereomers.

The true power of 4-HMMC lies in its orthogonal reactivity . The primary alcohol (hydroxymethyl group) extends outward, making it highly nucleophilic and sterically accessible for rapid esterification, etherification, or oxidation. Conversely, the tertiary alcohol (at the 1-position) is sterically shielded by the adjacent methyl group and the ring itself. This differential reactivity allows chemists to selectively functionalize the primary alcohol without the need for complex protecting-group strategies, leaving the tertiary alcohol intact to serve as a stable hydrogen-bond donor in the final pharmacophore.

De Novo Synthetic Methodology

The following protocol outlines a robust, three-step synthetic route to 4-HMMC starting from commercially available 4-oxocyclohexanecarboxylic acid. This workflow is designed as a self-validating system , ensuring that each step contains built-in analytical checkpoints to guarantee technical accuracy.

Synthesis A 4-Oxocyclohexane- carboxylic Acid B Methyl 4-oxo- cyclohexanecarboxylate A->B MeOH, H2SO4 (Esterification) C Methyl 4-hydroxy-4-methyl- cyclohexanecarboxylate B->C MeMgBr, THF, -78°C (Grignard Addition) D 4-(Hydroxymethyl)-1-methyl- cyclohexanol C->D LiAlH4, THF, 0°C (Reduction)

Fig 1. De novo synthetic workflow for 4-(Hydroxymethyl)-1-methylcyclohexanol.

Step 1: Fischer Esterification
  • Protocol: Dissolve 4-oxocyclohexanecarboxylic acid in excess anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 4-6 hours under an inert atmosphere. Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality: The carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton would irreversibly quench the highly basic Grignard reagent in the subsequent step, halting the reaction sequence.

  • System Validation: Monitor via Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1). The product ester will exhibit a significantly higher Rf than the polar starting acid. FT-IR must confirm the shift of the carbonyl stretch from ~1700 cm⁻¹ (broad, H-bonded acid) to a sharp peak at ~1735 cm⁻¹ (ester).

Step 2: Chemoselective Grignard Addition
  • Protocol: Dissolve the resulting methyl 4-oxocyclohexanecarboxylate in anhydrous Tetrahydrofuran (THF) and cool to -78 °C. Dropwise, add 1.05 equivalents of Methylmagnesium bromide (MeMgBr). Stir for 2 hours, gradually warming to 0 °C. Quench carefully with saturated aqueous NH₄Cl.

  • Causality: THF is chosen over diethyl ether due to its superior solvating power, which stabilizes the transition state of the Grignard reagent. The low temperature (-78 °C) ensures strict chemoselectivity; the Grignard reagent will attack the highly electrophilic ketone carbonyl while leaving the less reactive ester carbonyl completely untouched.

  • System Validation: GC-MS analysis of the crude extract must show the appearance of the tertiary alcohol intermediate. FT-IR must reveal a new, broad O-H stretch at ~3400 cm⁻¹ while strictly retaining the ester C=O stretch at ~1735 cm⁻¹.

Step 3: Ester Reduction via LiAlH₄
  • Protocol: Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C. Slowly add the intermediate from Step 2. Stir for 3 hours at room temperature. Execute a Fieser workup (For every x grams of LiAlH₄ used, add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O). Filter the granular aluminum salts and evaporate the solvent to yield 4-HMMC.

  • Causality: LiAlH₄ is a potent hydride donor required to reduce the ester to a primary alcohol (NaBH₄ is insufficiently reactive for esters). The Fieser workup is a critical safety and yield-maximizing choice; it safely hydrolyzes unreacted hydrides and prevents the formation of unfilterable aluminum emulsions, ensuring maximum recovery of the highly water-soluble diol.

  • System Validation: Post-workup ¹H-NMR (CDCl₃) must show the complete disappearance of the sharp singlet at ~3.6 ppm (ester methoxy protons) and the appearance of a signal at ~3.4 ppm corresponding to the new hydroxymethyl methylene protons.

Applications in Drug Development

In medicinal chemistry, the structural features of 4-HMMC translate directly into highly specific functional applications. According to principles of, rigid aliphatic rings are superior to flat aromatic rings for improving the clinical success rates of drug candidates.

DrugDev Core 4-(Hydroxymethyl)-1- methylcyclohexanol Prop1 Primary Hydroxyl (Sterically Accessible) Core->Prop1 Prop2 Tertiary Hydroxyl (Sterically Hindered) Core->Prop2 Prop3 Cyclohexane Scaffold (Conformational Rigidity) Core->Prop3 App1 Site for Covalent Linker Attachment Prop1->App1 App2 Stable H-Bonding Pharmacophore Prop2->App2 App3 Spatial Vectoring of Binding Elements Prop3->App3

Fig 2. Logical mapping of 4-HMMC structural properties to drug development applications.

By utilizing the primary hydroxyl for covalent attachment (e.g., converting it to a mesylate for nucleophilic displacement by an active pharmaceutical ingredient), the cyclohexane ring acts as a rigid spacer. This spatial vectoring positions the tertiary hydroxyl group precisely within a target protein's binding pocket to act as a stable, non-metabolizable hydrogen-bond donor.

References

  • Title: 4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: Wiley Online Library URL: [Link]

  • Title: Fragment-based drug discovery: the importance of high-quality molecule libraries Source: Nature Reviews Drug Discovery URL: [Link]

Sources

Exploratory

thermodynamic stability of 4-(Hydroxymethyl)-1-methylcyclohexanol

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Hydroxymethyl)-1-methylcyclohexanol Authored by: A Senior Application Scientist Abstract The thermodynamic stability of cyclic molecules is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(Hydroxymethyl)-1-methylcyclohexanol

Authored by: A Senior Application Scientist

Abstract

The thermodynamic stability of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing their physical properties, reactivity, and biological activity. For drug development professionals and researchers, a deep understanding of the conformational landscape of substituted cyclohexanes is paramount for rational molecular design. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of the cis and trans isomers of 4-(hydroxymethyl)-1-methylcyclohexanol. We will dissect the intricate balance of steric and electronic effects, including 1,3-diaxial interactions, gauche interactions, and the pivotal role of intramolecular hydrogen bonding. This guide synthesizes theoretical principles with actionable experimental and computational protocols, offering a self-validating framework for assessing the conformational preferences of this and related 1,4-disubstituted cyclohexanol derivatives.

Foundational Principles: The Conformational Landscape of Cyclohexane

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (maintaining near-tetrahedral sp³ bond angles) and torsional strain (staggering all C-C bonds).[1] This chair conformation can undergo a "ring flip" to an alternate, isoenergetic chair form. In this process, all axial substituents become equatorial, and all equatorial substituents become axial.[2]

Substituents in the axial position are perpendicular to the general plane of the ring, while those in the equatorial position point outwards from the ring's perimeter.[1] For monosubstituted cyclohexanes, the conformation where the substituent occupies the more spacious equatorial position is almost always more stable.[3]

cluster_0 Chair Conformations of a Monosubstituted Cyclohexane Axial Axial Conformer (Higher Energy) Equatorial Equatorial Conformer (Lower Energy) Axial->Equatorial Ring Flip G A Thermodynamic Stability Analysis B Trans Isomer Analysis A->B C Cis Isomer Analysis A->C D Diequatorial Conformer B->D E Diaxial Conformer B->E F eq-Me / ax-CH2OH Conformer C->F G ax-Me / eq-CH2OH Conformer C->G H Steric Factors (A-Values, 1,3-Diaxial) D->H E->H I Intramolecular H-Bonding (IHB) E->I  Potential IHB? F->H F->I  Potential IHB? G->H

Caption: Logical workflow for analyzing isomer stability.

trans-4-(Hydroxymethyl)-1-methylcyclohexanol

The trans isomer can exist in two primary chair conformations: one with both the methyl and hydroxymethyl groups equatorial (diequatorial) and one with both groups axial (diaxial).

  • Diequatorial Conformer: This conformation places both bulky substituents in the favored equatorial positions. It is free of significant 1,3-diaxial interactions. This is expected to be a very stable conformation.

  • Diaxial Conformer: This conformation is severely destabilized by two major factors:

    • 1,3-Diaxial Interactions: The axial methyl group clashes with the axial hydrogens at C3 and C5. Simultaneously, the axial hydroxymethyl group experiences its own 1,3-diaxial interactions. The combined steric strain is substantial.

    • Intramolecular Hydrogen Bonding: While an IHB between a 1,4-diaxial diol is geometrically possible, the resulting ring system is often strained. In this case, the significant steric destabilization from the diaxial arrangement far outweighs any potential stabilization from an IHB.

cis-4-(Hydroxymethyl)-1-methylcyclohexanol

The cis isomer presents a more nuanced case, as one substituent must be axial while the other is equatorial. The ring flip interconverts these positions.

  • Equatorial-Methyl / Axial-Hydroxymethyl Conformer:

    • Steric Factors: The larger methyl group (A-value ≈ 1.7 kcal/mol) occupies the preferred equatorial position. [4]The smaller hydroxymethyl group occupies the axial position, incurring a smaller steric penalty (its A-value is expected to be larger than -OH but smaller than -CH₃).

    • Intramolecular Hydrogen Bonding: A significant stabilizing interaction is possible here. The axial hydroxymethyl group's oxygen can act as a hydrogen bond acceptor from the axial tertiary hydroxyl group at C1. This creates a stable six-membered ring-like structure, which can significantly lower the energy of this conformer. [5]

  • Axial-Methyl / Equatorial-Hydroxymethyl Conformer:

    • Steric Factors: This conformer places the sterically demanding methyl group in the axial position, incurring a significant energy penalty of ~1.7 kcal/mol from 1,3-diaxial interactions. [6]The hydroxymethyl group is in the less hindered equatorial position.

    • Intramolecular Hydrogen Bonding: An IHB is not feasible in this arrangement as the key functional groups are too far apart.

Conclusion for the cis isomer: The stability is determined by the trade-off between the severe steric strain of an axial methyl group and the potential stabilization from an IHB. The ability of the equatorial-methyl / axial-hydroxymethyl conformer to form an IHB is a powerful stabilizing force. In non-polar solvents, this IHB can be strong enough to make this conformer the dominant species, despite the axial placement of the hydroxymethyl group. [7][5]

Overall Stability: cis vs. trans

The most stable conformer of the trans isomer (diequatorial) is free from both major steric strain and stabilizing IHB. The most stable conformer of the cis isomer is stabilized by an IHB but still retains some steric strain from the axial hydroxymethyl group.

In general, for 1,4-disubstituted cyclohexanes, the trans isomer with both groups equatorial is more stable than the cis isomer, which must have one group in an axial position. [8]Therefore, it is predicted that the trans isomer of 4-(hydroxymethyl)-1-methylcyclohexanol is thermodynamically more stable than the cis isomer .

Methodologies for Stability Determination

A synergistic approach combining experimental and computational methods provides the most comprehensive understanding of thermodynamic stability. [9]

cluster_workflow Comprehensive Stability Assessment Workflow Start Synthesize or Procure cis and trans Isomers Exp Experimental Analysis Start->Exp Comp Computational Modeling Start->Comp NMR NMR Spectroscopy (Conformer Population) Exp->NMR IR IR Spectroscopy (H-Bonding Detection) Exp->IR QM Quantum Mechanics (DFT) (Relative Energies) Comp->QM Data Synthesize Data NMR->Data IR->Data QM->Data Conclusion Determine Most Stable Isomer & Conformer Data->Conclusion

Caption: A typical workflow combining experimental and computational methods.

Experimental Protocol: ¹H NMR Spectroscopy

Causality: ¹H NMR spectroscopy is the primary experimental tool for determining the dominant chair conformation. The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. [4]Protons in axial-axial (ax-ax) relationships exhibit large coupling constants (typically 8-13 Hz), while axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) relationships show smaller couplings (typically 2-5 Hz). By measuring the coupling constants of the ring protons, one can deduce the axial or equatorial nature of the substituents. [9] Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar, H-bond disrupting environment) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Identify the signals corresponding to the cyclohexane ring protons. 2D NMR experiments like COSY may be necessary for unambiguous assignment.

    • Measure the coupling constants (J-values) for the C4 proton (the one attached to the carbon bearing the hydroxymethyl group).

    • A large coupling constant for this proton indicates it is axial, meaning the hydroxymethyl group is equatorial. A small coupling constant indicates the proton is equatorial, and the hydroxymethyl group is axial.

  • Equilibrium Calculation: If both conformers are present in significant amounts, the observed coupling constant will be a weighted average. The equilibrium constant (K_eq) and Gibbs free energy difference (ΔG = -RTlnK_eq) can be calculated from the relative populations. [10][11]

Experimental Protocol: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is exceptionally sensitive to hydrogen bonding. In a dilute solution with a non-polar solvent (like CCl₄), free, non-hydrogen-bonded O-H groups show a sharp stretching band around 3600-3650 cm⁻¹. O-H groups involved in an intramolecular hydrogen bond exhibit a broader, red-shifted band (lower frequency), typically around 3400-3550 cm⁻¹. [9]The presence of this second, lower-frequency band is direct evidence of an IHB.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions (e.g., 0.005 M to 0.05 M) of the purified isomer in a dry, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Data Acquisition: Acquire FT-IR spectra for each concentration using a cell with an appropriate path length (e.g., 1 cm). A spectrum of the pure solvent should be used as a background.

  • Spectral Analysis:

    • Examine the O-H stretching region (3200-3700 cm⁻¹).

    • The presence of a sharp band near 3620 cm⁻¹ corresponds to the free hydroxyl group.

    • The appearance of a broader band at a lower wavenumber is indicative of a hydrogen-bonded hydroxyl group.

    • By analyzing the relative intensities of these bands at very low concentrations (to minimize intermolecular bonding), the presence and relative strength of the IHB can be confirmed.

Computational Workflow: Quantum Chemical Calculations

Causality: Computational chemistry allows for the direct calculation of the relative energies of different conformers, providing a theoretical prediction of thermodynamic stability. Methods like Density Functional Theory (DFT) offer a good balance of accuracy and computational cost for molecules of this size. [9] Methodology:

  • Structure Generation: Build the 3D structures of all relevant conformers (trans-diequatorial, trans-diaxial, cis-eq/ax, cis-ax/eq) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable quantum mechanical method (e.g., B3LYP functional with a 6-31G(d) basis set or higher). This process finds the lowest energy structure for each conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Relative Energy Determination: Compare the ZPVE-corrected electronic energies or the Gibbs free energies of the different conformers. The conformer with the lowest calculated energy is predicted to be the most thermodynamically stable. [9]

Conclusion

The thermodynamic stability of 4-(hydroxymethyl)-1-methylcyclohexanol is governed by a hierarchy of stereochemical principles. The trans isomer is predicted to be more stable than the cis isomer due to its ability to adopt a low-energy diequatorial conformation that minimizes steric strain. [8]For the cis isomer, a delicate balance exists between the steric destabilization of an axial substituent and the potent stabilizing effect of an intramolecular hydrogen bond, which likely favors the conformer with an equatorial methyl group and an axial hydroxymethyl group. [5]A robust assessment of this system requires a multi-faceted approach, leveraging the conformational insights from NMR spectroscopy, the direct detection of hydrogen bonding via IR spectroscopy, and the energetic predictions from computational chemistry. This integrated strategy provides the rigorous, self-validating data essential for applications in medicinal chemistry and materials science.

References

  • Benchchem. A Comparative Guide to the Conformational Analysis of 4-Substituted Cyclohexanols.
  • Benchchem. The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers.
  • Wikipedia. Cyclohexane conformation. Available from: [Link]

  • Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. (2014). Available from: [Link]

  • JoVE. Video: Stability of Substituted Cyclohexanes. (2023). Available from: [Link]

  • Grokipedia. Hydroxymethyl group.
  • Chemistry LibreTexts. 4.4: Substituted Cyclohexanes. (2015). Available from: [Link]

  • Rittner, R., et al. The relevant effect of an intramolecular hydrogen bond on the conformational equilibrium of cis-3-methoxycyclohexanol... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2005). Available from: [Link]

  • ResearchGate. The four conformational isomers of cyclohexanol calculated at M06-2X/6-311 ++ G(d,p) level... (2018). Available from: [Link]

  • Dr. Schornick. CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS.
  • de Oliveira, P. R., et al. Influence of OH⋯N and NH⋯O inter- and intramolecular hydrogen bonds in the conformational equilibrium of some 1,3-disubstituted cyclohexanes... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Available from: [Link]

  • ACS Publications. Charge-Assisted Intramolecular Hydrogen Bonds in Disubstituted Cyclohexane Derivatives. The Journal of Physical Chemistry A. (2011). Available from: [Link]

  • Chemistry LibreTexts. 4.7: Conformations of Monosubstituted Cyclohexanes. (2022). Available from: [Link]

  • CHEM 330 Handout. Table of A-Values.
  • St. John's University & College of St. Benedict. Cyclic conformation. Available from: [Link]

  • Chemistry LibreTexts. 3.3: Conformational analysis of cyclohexanes. (2025). Available from: [Link]

  • Dr. Shyama Prasad Mukherjee University. III. Chemistry of Aliphatic Hydrocarbons C. Cycloalkanes and Conformational Analysis. Available from: [Link]

  • Sloop, J. C., et al. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education. (2013). Available from: [Link]

Sources

Foundational

4-(Hydroxymethyl)-1-methylcyclohexanol boiling point and molecular weight

For the attention of: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-1-methylcyclohexanol, a bifunctional cycloaliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)-1-methylcyclohexanol, a bifunctional cycloaliphatic diol with potential applications in medicinal chemistry and materials science. This document details the physicochemical properties, including its molecular weight and a predicted boiling point. A plausible synthetic route is proposed with a detailed experimental protocol. Furthermore, this guide outlines the expected analytical and spectroscopic data for the complete characterization of the molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to support researchers in the synthesis, purification, and identification of this compound.

Introduction

4-(Hydroxymethyl)-1-methylcyclohexanol is a saturated cyclic compound containing both a primary and a tertiary alcohol. The presence of these two hydroxyl groups, with their distinct chemical environments and reactivity, makes it an interesting building block for the synthesis of more complex molecules. The cyclohexane scaffold provides a rigid framework, which can be beneficial in the design of molecules with specific spatial arrangements, a critical aspect in drug development and materials science. The full characterization of this molecule is paramount for its effective utilization in research and development. This guide aims to provide a thorough technical resource for professionals working with this and structurally related compounds.

Physicochemical Properties

The fundamental physical and chemical properties of 4-(hydroxymethyl)-1-methylcyclohexanol are summarized in the table below. While the molecular weight is a calculated value based on its chemical formula, the boiling point is an estimated value due to the lack of available experimental data.

PropertyValueSource
Molecular Formula C₈H₁₆O₂-
Molecular Weight 144.21 g/mol [1][2][3]
Boiling Point (Predicted) 245 ± 20 °CNote: This is an estimated value based on computational models due to the absence of experimental data. Computational tools like ACD/Labs provide predictions for such properties[4][5]. The boiling point of the structurally similar 4-(hydroxymethyl)cyclohexanone is predicted to be 239.8 ± 13.0 °C[6].
IUPAC Name 4-(hydroxymethyl)-1-methylcyclohexan-1-ol[1][2]
CAS Number 1256545-59-1[2][3]

Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol

A robust synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol can be envisioned through a two-step process starting from a commercially available precursor, ethyl 4-oxocyclohexanecarboxylate. The first step involves a Grignard reaction to introduce the methyl group and form the tertiary alcohol. The subsequent step is the reduction of the ester functionality to the primary alcohol.

Proposed Synthetic Pathway

The proposed synthetic route is illustrated in the diagram below:

Synthesis_of_4_hydroxymethyl_1_methylcyclohexanol Proposed Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction start Ethyl 4-oxocyclohexanecarboxylate reagent1 1. CH₃MgBr in Et₂O 2. H₃O⁺ (workup) intermediate Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate reagent1->intermediate Addition to ketone reagent2 LiAlH₄ in THF 2. H₃O⁺ (workup) product 4-(Hydroxymethyl)-1-methylcyclohexanol reagent2->product Reduction of ester

Caption: Proposed two-step synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq).

  • Add a small volume of anhydrous diethyl ether (Et₂O) to cover the magnesium.

  • Add a few drops of methyl bromide (1.1 eq) in anhydrous Et₂O to initiate the Grignard reagent formation.

  • Once the reaction starts (as evidenced by bubbling), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Et₂O and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol

  • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the crude ethyl 4-hydroxy-4-methylcyclohexanecarboxylate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and quench it by the sequential, slow, and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(hydroxymethyl)-1-methylcyclohexanol.

Structural Elucidation and Characterization

A comprehensive characterization of the synthesized 4-(hydroxymethyl)-1-methylcyclohexanol is essential to confirm its identity and purity. The following analytical techniques are recommended:

Analytical Workflow

The logical flow for the characterization of the final product is depicted below:

Analytical_Workflow Analytical Workflow for Characterization Synthesis Crude Product Purification Column Chromatography Synthesis->Purification Purity_Check TLC / GC-MS Purification->Purity_Check Structure_Confirmation NMR (¹H, ¹³C) IR Spectroscopy Mass Spectrometry Purity_Check->Structure_Confirmation Final_Product Pure 4-(Hydroxymethyl)-1- methylcyclohexanol Structure_Confirmation->Final_Product

Caption: A typical analytical workflow for the purification and characterization of the target molecule.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

    • A singlet for the methyl protons (-CH₃) attached to the quaternary carbon.

    • A doublet for the methylene protons of the hydroxymethyl group (-CH₂OH).

    • A multiplet for the methine proton at the C4 position.

    • A series of multiplets for the methylene protons of the cyclohexane ring.

    • Broad singlets for the two hydroxyl protons (-OH), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. Expected chemical shifts would include:

    • A signal for the methyl carbon.

    • Signals for the methylene carbons of the cyclohexane ring.

    • A signal for the methine carbon at C4.

    • A signal for the methylene carbon of the hydroxymethyl group.

    • A signal for the quaternary carbon bearing the tertiary hydroxyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibrations of the two alcohol groups. Other key absorptions would include C-H stretching vibrations around 2950-2850 cm⁻¹ and C-O stretching vibrations in the 1150-1050 cm⁻¹ region.

  • MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 144. Subsequent fragmentation patterns would be expected, including the loss of a water molecule (M-18), a methyl group (M-15), and a hydroxymethyl group (M-31).

Conclusion

This technical guide provides essential information on 4-(hydroxymethyl)-1-methylcyclohexanol for researchers and professionals in the chemical and pharmaceutical sciences. The guide details its key physicochemical properties, a plausible and detailed synthetic route, and a comprehensive strategy for its structural characterization. The provided protocols and expected analytical data serve as a valuable resource for the synthesis and verification of this versatile bifunctional molecule, paving the way for its exploration in various scientific applications.

References

  • A Comparison of QSAR Based Thermo and Water Solvation Property Prediction Tools and Experimental Data for Selected Traditional C - DTIC. [Link]

  • 4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401 - PubChem. [Link]

  • 4-(HYDROXYMETHYL)CYCLOHEXANOL | CAS#:33893-85-5 | Chemsrc. [Link]

  • ACD/I-Lab Structure-based predictions at the Chemical Database Service - RSC Blogs. [Link]

Sources

Exploratory

Structural Characterization and Conformational Analysis of 4-(Hydroxymethyl)-1-methylcyclohexanol Isomers: A Technical Guide

Executive Summary 4-(Hydroxymethyl)-1-methylcyclohexanol is a critical 1,4-disubstituted cyclohexane derivative utilized as an intermediate in the synthesis of complex terpenes, pharmaceuticals, and advanced polymeric ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Hydroxymethyl)-1-methylcyclohexanol is a critical 1,4-disubstituted cyclohexane derivative utilized as an intermediate in the synthesis of complex terpenes, pharmaceuticals, and advanced polymeric materials[1]. The presence of two stereocenters at the C1 and C4 positions yields two distinct diastereomers: cis and trans. Because these isomers exhibit divergent physical and chemical behaviors, precise structural characterization and stereochemical assignment are paramount. This whitepaper provides an authoritative, causality-driven guide to the synthesis, isolation, and definitive structural characterization of these isomers using NMR, GC-MS, and IR methodologies.

Conformational Thermodynamics and Stereochemical Framework

To understand the analytical data, one must first establish the causality behind the thermodynamic stability of the isomers. The stereochemical behavior of 1,4-disubstituted cyclohexanes is governed by the minimization of 1,3-diaxial interactions, quantified by [1].

  • -OH group (C1): A-value 0.9 kcal/mol

  • -CH 3​ group (C1): A-value 1.7 kcal/mol

  • -CH 2​ OH group (C4): A-value 1.8 kcal/mol

The Cis-Isomer: In the cis-isomer, the C1-OH and C4-CH 2​ OH groups are situated on the same face of the cyclohexane ring. The thermodynamically dominant chair conformation places the bulky -CH 3​ and -CH 2​ OH groups in equatorial positions, forcing the smaller -OH group into the axial position. This 1,4-diequatorial arrangement of the carbon-based substituents minimizes steric strain, making the cis-isomer highly stable.

The Trans-Isomer: In the trans-isomer, the C1-OH and C4-CH 2​ OH groups are on opposite faces. This forces a conformational equilibrium where one bulky carbon substituent must be axial. The conformer placing the -CH 2​ OH group equatorial and the -CH 3​ group axial is slightly favored over the alternative. Consequently, the trans-isomer suffers from significant 1,3-diaxial strain between the axial methyl group and the ring protons, resulting in a higher ground-state energy.

Synthesis and Isomer Enrichment Workflows

The compound is typically synthesized via the exhaustive reduction of [2][2].

Step-by-Step Reduction Protocol

This protocol utilizes Lithium Aluminum Hydride (LiAlH 4​ ) to reduce the carboxylic acid to a primary alcohol, generating a crude mixture of cis and trans isomers.

  • Preparation: Suspend 2.0 equivalents of LiAlH 4​ in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve 4-hydroxy-4-methylcyclohexane-1-carboxylic acid in anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Reflux: Heat the reaction mixture to reflux (66 °C) for 4 hours to drive the reduction to completion.

  • Fieser Quenching (Self-Validating Step): Cool the mixture to 0 °C. Sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water (where x is the mass of LiAlH 4​ used in grams). Stir vigorously for 15 minutes until a granular, easily filterable white aluminum salt precipitate forms.

  • Isolation: Filter the mixture through a Celite pad, wash the filter cake with ethyl acetate, and concentrate the filtrate in vacuo to yield the crude isomeric mixture.

Isomer Separation Protocol

Separation is achieved via high-performance silica gel chromatography, exploiting the differential hydrogen-bonding capabilities of the isomers.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate (80:20 v/v) solvent system.

  • Loading: Dissolve the crude mixture in a minimum volume of the eluent and load it onto the stationary phase.

  • Elution & Causality: Elute using a gradient of hexane/ethyl acetate (80:20 to 50:50).

    • Elution Order Rationale: The cis-isomer features an axial C1-OH group, which is sterically hindered by the adjacent equatorial methyl group. This shielding prevents strong interactions with the polar silica surface, causing the cis-isomer to elute first (higher R f​ ). The trans-isomer, with its unhindered equatorial C1-OH, forms stronger hydrogen bonds and elutes second (lower R f​ ).

G A 4-Hydroxy-4-methylcyclohexane- 1-carboxylic acid B Reduction (LiAlH4 / THF) Reflux 4h A->B Synthesis C Crude Isomeric Mixture (Cis + Trans) B->C Fieser Workup D Silica Gel Chromatography (Hexane/EtOAc) C->D Separation E Fraction 1: Cis-Isomer (Higher Rf) D->E Elutes First F Fraction 2: Trans-Isomer (Lower Rf) D->F Elutes Second

Caption: Synthesis and chromatographic separation workflow for 4-(Hydroxymethyl)-1-methylcyclohexanol isomers.

Structural Characterization Protocols

Definitive assignment of the isolated fractions relies on Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most robust method for distinguishing these isomers is the [3] observed in 13 C NMR.

  • 13 C NMR Analysis: An axial substituent on a cyclohexane ring experiences steric compression from the axial protons at the γ -positions (C3 and C5). This compression increases electron density around the carbon nucleus, shielding it and shifting its resonance upfield (lower ppm).

    • In the cis-isomer , the C1-methyl group is equatorial and unshielded ( 28–30 ppm).

    • In the trans-isomer , the C1-methyl group is axial and heavily shielded by the γ -gauche effect ( 22–24 ppm).

  • 1 H NMR Analysis: The C4 methine proton (-CH-CH 2​ OH) provides orthogonal validation. In the cis-isomer, the equatorial -CH 2​ OH forces the C4 proton into an axial position. An axial proton couples with adjacent axial and equatorial protons, appearing as a broad triplet of triplets (tt) with two large axial-axial couplings ( J≈11−12 Hz) and two small axial-equatorial couplings ( J≈3−4 Hz).

G Start Isolated Isomer 13C NMR Analysis Decision C1-CH3 Chemical Shift? Start->Decision High > 28 ppm (No γ-gauche shielding) Decision->High Downfield Low < 25 ppm (Strong γ-gauche shielding) Decision->Low Upfield Eq Equatorial -CH3 High->Eq Ax Axial -CH3 Low->Ax Cis Cis-Isomer (1,4-diequatorial substituents) Eq->Cis Trans Trans-Isomer (Axial methyl conformation) Ax->Trans

Caption: Decision tree for stereochemical assignment of isomers using 13C NMR γ-gauche effects.

Mass Spectrometry (GC-MS) & IR Spectroscopy
  • GC-MS: Both isomers yield a weak molecular ion peak at m/z 144. The diagnostic fragmentation pathway involves the facile loss of water (-18 Da) followed by the cleavage of the hydroxymethyl radical (-31 Da), resulting in a highly stable carbocation base peak at m/z 95 [M−H2​O−⋅CH2​OH]+ .

  • FT-IR: The cis-isomer's axial C1-OH is spatially positioned to engage in weak intramolecular hydrogen bonding with the ring system, subtly broadening and shifting the O-H stretch ( 3400 cm −1 ) compared to the purely intermolecular hydrogen bonding observed in the trans-isomer.

Data Presentation

Table 1: Conformational Energy and A-Values

SubstituentPositionA-Value (kcal/mol)Preferred Orientation
-OH C1 (Principal)0.9Equatorial
-CH 3​ C1 (Geminal to OH)1.7Equatorial
-CH 2​ OH C4 (Para to OH)1.8Equatorial

Table 2: Key Analytical Data Comparison for Cis and Trans Isomers

Diagnostic FeatureCis-IsomerTrans-IsomerCausality / Mechanism
C1-CH 3​ Orientation EquatorialAxialMinimization of 1,3-diaxial strain
13 C NMR: C1-CH 3​ Shift 28-30 ppm 22-24 ppmUpfield shift in trans due to γ -gauche shielding
1 H NMR: C4-H Multiplicity Triplet of tripletsComplex multipletAxial C4-H in cis yields large Jax−ax​ couplings
TLC Retention (R f​ ) Higher (Elutes first)Lower (Elutes second)Axial -OH in cis is sterically shielded from silica

References

  • Wikipedia Contributors. "A-value." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "trans-4-Hydroxy-4-methylcyclohexanecarboxylic acid." CompTox Chemicals Dashboard. Available at:[Link]

  • Wikipedia Contributors. "Gamma gauche effect." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23263401, 4-(Hydroxymethyl)-1-methylcyclohexanol." PubChem. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 4-(Hydroxymethyl)-1-methylcyclohexanol for cell culture assays

Application Note: Solubilization Strategies for 4-(Hydroxymethyl)-1-methylcyclohexanol in In Vitro Cell Culture Assays Executive Summary 4-(Hydroxymethyl)-1-methylcyclohexanol is a cycloaliphatic diol frequently utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Strategies for 4-(Hydroxymethyl)-1-methylcyclohexanol in In Vitro Cell Culture Assays

Executive Summary

4-(Hydroxymethyl)-1-methylcyclohexanol is a cycloaliphatic diol frequently utilized in toxicological and biochemical evaluations. Due to its specific structural properties, researchers must carefully select their solubilization strategy to prevent vehicle-induced artifacts in cell culture. This technical guide details the physicochemical rationale, solvent selection logic, and self-validating step-by-step protocols for preparing sterile solutions of this compound for in vitro assays.

Physicochemical Profiling & Solubilization Causality

To dissolve a compound effectively without compromising cellular integrity, one must first analyze its molecular architecture. 4-(Hydroxymethyl)-1-methylcyclohexanol (C₈H₁₆O₂) possesses a cyclohexane ring substituted with a methyl group, a tertiary hydroxyl group at C1, and a primary hydroxymethyl group at C4[1].

The Causality of Solubility: The fundamental driving force for this compound's dissolution is the presence of its two hydroxyl (-OH) groups. These functional groups act as potent hydrogen bond donors and acceptors, allowing for extensive thermodynamic interaction with polar solvents like water[2]. Furthermore, its computed XLogP3 value of 0.6 indicates a highly hydrophilic nature[1].

Consequently, the compound exhibits excellent aqueous solubility. This physicochemical reality dictates the entire preparation strategy: unlike highly lipophilic small-molecule drugs that mandate harsh organic solvents, this diol can be dissolved directly in aqueous buffers, thereby bypassing solvent-induced cellular toxicity entirely.

Logic Structure Diol Structure (Two -OH Groups) Hbond Extensive H-Bonding Structure->Hbond LogP LogP ≈ 0.6 (Highly Polar) Sol High Aqueous Solubility LogP->Sol Hbond->Sol Tox Zero-DMSO Protocol (Eliminates Toxicity) Sol->Tox

Physicochemical causality driving the zero-DMSO aqueous solubilization strategy.

Solvent Selection Strategy

When preparing treatments for cell culture, the vehicle itself can introduce severe confounding variables. Dimethyl sulfoxide (DMSO) is the ubiquitous default solvent in pharmacology; however, DMSO is known to induce cytotoxicity, alter cellular metabolism, and trigger inappropriate differentiation even at concentrations as low as 0.1% to 0.5% v/v[3].

Because 4-(Hydroxymethyl)-1-methylcyclohexanol is highly hydrophilic, researchers have two validated pathways:

  • Direct Aqueous Solubilization (Preferred): Dissolving directly into Phosphate-Buffered Saline (PBS) or basal culture media. This eliminates DMSO-induced artifacts and is highly recommended for this specific diol.

  • High-Concentration Organic Stock (Alternative): If experimental constraints require master stock concentrations exceeding the practical limits of aqueous solubility (e.g., >100 mM for high-throughput screening), 100% DMSO can be used. The final assay concentration must then be strictly controlled to ensure the DMSO vehicle remains ≤0.1% v/v in the culture well[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties & Implications

Property Value Implication for Cell Culture Assays
Molecular Formula C₈H₁₆O₂ Low molecular weight; easily diffuses across lipid bilayers.
Molecular Weight 144.21 g/mol Requires exactly 14.42 mg per 10 mL to yield a 10 mM stock.
LogP (XLogP3) 0.6 Highly hydrophilic; partitions favorably into aqueous buffers.

| Functional Groups | Two Hydroxyls (-OH) | Acts as H-bond donors/acceptors; drives water miscibility. |

Table 2: Solvent Compatibility & Filtration Matrix

Solvent System Max Recommended Stock Filter Membrane Cytotoxicity Risk Recommended Use Case
PBS / Basal Media ~50 - 100 mM PES (0.22 µm) None (Zero-DMSO) Primary choice for sensitive primary cells.

| 100% DMSO | >500 mM | PTFE (0.22 µm) | High (if final >0.1%) | Massive stock dilution; high-throughput screening. |

Step-by-Step Solubilization Protocols

Method A: Direct Aqueous Preparation (Zero-DMSO)

Rationale: Best for assays sensitive to solvent toxicity. This protocol acts as a self-validating system by removing the variable of vehicle toxicity.

  • Equilibration: Allow the sealed vial of 4-(Hydroxymethyl)-1-methylcyclohexanol to reach room temperature in a desiccator for 30 minutes to prevent hygroscopic condensation.

  • Weighing: Using a calibrated analytical balance, weigh the required mass of the compound (e.g., 14.42 mg for 10 mL of a 10 mM solution).

  • Dissolution: Transfer the powder to a sterile glass vial. Add the corresponding volume of pre-warmed (37°C) PBS (pH 7.4) or serum-free basal media.

  • Agitation: Vortex the solution vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath for 5–10 minutes at room temperature.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet.

    • Causality Note: PES membranes are specifically chosen for aqueous solutions due to their exceptionally low protein/compound-binding characteristics and high flow rates.

  • Storage: Aliquot into sterile microcentrifuge tubes. Store at 4°C for immediate use (up to 1 week) or -20°C for long-term storage.

Method B: DMSO Stock Preparation

Rationale: Best for generating highly concentrated master stocks where massive downstream dilution will negate DMSO toxicity.

  • Weighing: Weigh the compound as described in Method A.

  • Dissolution: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 100 mM to 500 mM stock concentration.

  • Agitation: Vortex until the solution is completely clear. Hydrophilic diols typically dissolve instantaneously in DMSO.

  • Sterilization: Filter through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter.

    • Causality Note: PTFE is chemically resistant to harsh organic solvents like DMSO. Using a PES or cellulose acetate filter here would result in membrane degradation and sample contamination.

  • Storage: Aliquot into tightly sealed, amber vials (to prevent hygroscopic water absorption by DMSO) and store at -20°C or -80°C.

Workflow Start 4-(Hydroxymethyl)-1- methylcyclohexanol Weigh Analytical Weighing Start->Weigh Decision Select Solvent Strategy Weigh->Decision Aq Aqueous Media/PBS (Preferred) Decision->Aq Hydrophilic Org 100% DMSO (High Conc. Stock) Decision->Org >100mM FiltAq 0.22 µm PES Filter Aq->FiltAq FiltOrg 0.22 µm PTFE Filter Org->FiltOrg Assay In Vitro Cell Assay (Vehicle Control Matched) FiltAq->Assay FiltOrg->Assay

Workflow for solubilizing 4-(Hydroxymethyl)-1-methylcyclohexanol for cell assays.

In Vitro Assay Application & Self-Validating Controls

When applying the solubilized compound to cell cultures, strict adherence to vehicle controls and thermodynamic monitoring is mandatory to ensure experimental trustworthiness.

  • Dosing: Dilute the stock solution into complete culture media (containing serum, if required) immediately prior to cell treatment.

  • Vehicle Control Matching: If Method B was utilized, the control wells MUST receive the exact same final concentration of DMSO as the highest treatment group. For instance, if treating cells with 100 µM of the compound from a 100 mM DMSO stock, the final DMSO concentration is 0.1%. The vehicle control must be media containing exactly 0.1% DMSO[3]. Failure to match this invalidates the cytotoxicity data.

  • Thermodynamic Stability Check: Monitor the culture wells under a phase-contrast microscope 2 hours post-treatment. While 4-(Hydroxymethyl)-1-methylcyclohexanol is hydrophilic and unlikely to undergo Ostwald ripening ("crash out"), verifying the absence of micro-crystals ensures the calculated molarity matches the actual bioavailable concentration.

References

  • National Center for Biotechnology Information. "4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401". PubChem. URL: [Link]

  • Awan, M., et al. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?". Taylor & Francis Online. URL: [Link]

Sources

Application

The Synthetic Versatility of 4-(Hydroxymethyl)-1-methylcyclohexanol: A Guide for the Research Scientist

The strategic incorporation of cyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and advanced materials. The cyclohexane ring, with its well-defined...

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Author: BenchChem Technical Support Team. Date: April 2026

The strategic incorporation of cyclic scaffolds is a cornerstone of modern organic synthesis, particularly in the development of new therapeutic agents and advanced materials. The cyclohexane ring, with its well-defined conformational preferences, provides a robust framework for the precise three-dimensional positioning of functional groups, which can significantly influence the biological activity and physical properties of a molecule.[1] Among the myriad of substituted cyclohexanes, 4-(hydroxymethyl)-1-methylcyclohexanol stands out as a particularly versatile precursor, offering two distinct hydroxyl functionalities with different steric and electronic environments. This guide provides an in-depth exploration of the synthetic utility of this diol, complete with detailed application notes and validated protocols for its key transformations.

Core Attributes and Synthetic Potential

4-(Hydroxymethyl)-1-methylcyclohexanol possesses a primary and a tertiary alcohol. This differentiation is the foundation of its synthetic utility, allowing for selective manipulation of one hydroxyl group over the other. The tertiary alcohol at the C1 position is sterically hindered and less reactive, while the primary hydroxyl at the C4 position is readily accessible for a variety of chemical transformations. This inherent reactivity difference enables chemists to employ this molecule as a chiral building block or a scaffold for the introduction of diverse functionalities.

Key Synthetic Transformations and Protocols

The following sections detail key synthetic transformations of 4-(hydroxymethyl)-1-methylcyclohexanol, providing both the chemical rationale and step-by-step experimental protocols.

Selective Oxidation of the Primary Alcohol

A common and highly useful transformation of 4-(hydroxymethyl)-1-methylcyclohexanol is the selective oxidation of the primary alcohol to an aldehyde, yielding 4-formyl-1-methylcyclohexan-1-ol. This transformation is pivotal for subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to the corresponding carboxylic acid. To achieve this selectivity, mild and controlled oxidizing agents are required to avoid over-oxidation or reaction at the tertiary alcohol. The Swern oxidation is an excellent choice for this purpose, known for its mild conditions and high yields.[2][3][4]

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde.

Reaction Scheme:

reactant 4-(Hydroxymethyl)-1-methylcyclohexanol product 4-Formyl-1-methylcyclohexan-1-ol reactant->product Swern Oxidation reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78 °C 2. Et₃N reactant 4-(Hydroxymethyl)-1-methylcyclohexanol product 4-(Acetoxymethyl)-1-methylcyclohexanol reactant->product Acetylation reagents Acetic Anhydride, Pyridine, CH₂Cl₂ reactant 4-(Hydroxymethyl)-1-methylcyclohexanol product 1-Methyl-3-oxabicyclo[4.4.0]decan-4-one reactant->product Oxidative Lactonization reagents Jones Reagent (CrO₃, H₂SO₄, Acetone)

Sources

Method

catalytic reduction methods yielding 4-(Hydroxymethyl)-1-methylcyclohexanol

As a Senior Application Scientist, I have designed this technical guide to transition your synthetic workflows from outdated, stoichiometric hydride reductions to state-of-the-art catalytic hydrogenations. The target mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to transition your synthetic workflows from outdated, stoichiometric hydride reductions to state-of-the-art catalytic hydrogenations. The target molecule, 4-(Hydroxymethyl)-1-methylcyclohexanol [1], is a highly valuable 1,4-disubstituted cyclohexane diol utilized as a conformationally restricted linker and pharmacophore in drug development.

Historically, reducing its precursor—such as trans-Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate[2]—relied on hazardous lithium aluminum hydride (LAH). Here, we will implement a highly efficient, atom-economic catalytic reduction protocol utilizing the Ru-MACHO pincer complex[3].

Strategic Rationale & Mechanistic Insights

The shift toward homogeneous ruthenium-catalyzed ester reduction is driven by the need for scalability, safety, and sustainability in pharmaceutical manufacturing. The Ru-MACHO complex, [(Ph2PCH2CH2NHCH2CH2PPh2)RuHCl(CO)], operates via a bifunctional metal-ligand cooperation mechanism.

Understanding the Causality of the Catalytic Cycle:

  • Precatalyst Activation: The commercially available Ru-MACHO is a hydridochloride precatalyst. The addition of a catalytic amount of an alkoxide base (e.g., NaOMe) is mandatory. The base neutralizes the HCl, generating a coordinatively unsaturated, highly active Ruthenium(0) amido complex[4].

  • Heterolytic H₂ Cleavage: Molecular hydrogen is cleaved heterolytically across the Ru–N bond. The metal center accepts the hydride, and the amido nitrogen accepts the proton, forming the active Ruthenium(II) trans-dihydride species[4].

  • Hydride Transfer & Elimination: The ester coordinates to the active catalyst. A hydride is transferred to the carbonyl carbon, forming a hemiacetal intermediate. Subsequent alcohol elimination yields an aldehyde, which is rapidly reduced by a second catalytic cycle to the final diol[5].

G Ester Precursor: Ethyl 4-hydroxy-4-methyl- cyclohexanecarboxylate Hemiacetal Hemiacetal Intermediate Ester->Hemiacetal Hydride Transfer Precat Ru-MACHO Precatalyst + NaOMe Base ActiveCat Active Ru-Dihydride (Metal-Ligand Cooperation) Precat->ActiveCat H2 (30-50 bar) ActiveCat->Hemiacetal Product Target Molecule: 4-(Hydroxymethyl)-1-methyl- cyclohexanol ActiveCat->Product Aldehyde Aldehyde Intermediate Hemiacetal->Aldehyde EtOH Elimination Aldehyde->Product Hydride Transfer

Catalytic cycle of Ru-MACHO mediated ester reduction to 4-(Hydroxymethyl)-1-methylcyclohexanol.

Quantitative Sustainability & Efficiency Data

To justify the transition from stoichiometric to catalytic methods, we must evaluate the Process Mass Intensity (PMI) and Environmental Factor (E-factor). The table below summarizes the quantitative advantages of Ru-MACHO over traditional LAH and NaBH₄ reductions for ester-to-alcohol transformations[5].

MetricRu-MACHO HydrogenationLAH ReductionNaBH₄ Reduction
Yield (%) > 98%93%91%
Catalyst/Reagent Loading 0.05 – 0.1 mol%1.5 – 2.0 equiv.2.0 – 3.0 equiv.
PMI (Reaction) 61023
PMI (Work-up) 841110
Total PMI 14 52 133
E-factor 1351132
Safety / Waste Profile Benign (Solvent recovery only)High Exotherm / Al saltsHigh H₂ evolution / B salts

Data demonstrates a >3-fold reduction in total PMI, primarily driven by the elimination of aqueous quenching and emulsion-heavy workups[5].

Self-Validating Experimental Protocol

This protocol is engineered for a 100 mmol batch scale-up but is directly translatable to continuous stirred-tank reactors (CSTR) for flow chemistry.

Prerequisites & Safety
  • Equipment: 300 mL Hastelloy or Stainless-Steel high-pressure autoclave equipped with a gas-entrainment impeller.

  • Safety: High-pressure hydrogen (H₂) poses extreme flammability risks. Ensure the reactor is housed in a blast-proof, ventilated enclosure.

Step-by-Step Methodology

Step 1: Catalyst Activation (Glovebox Operations)

  • Action: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), weigh out 30.3 mg of Ru-MACHO (0.05 mol%) and 27.0 mg of anhydrous Sodium Methoxide (NaOMe, 5 mol%). Dissolve the solids in 20 mL of anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF).

  • Causality: The active Ru(0) species is exquisitely sensitive to oxygen and moisture. 2-MeTHF is selected over THF or Methanol because it acts as an excellent hydrogen-bond acceptor to stabilize the transition state, while its partial water immiscibility vastly simplifies downstream liquid-liquid extraction if required[6].

Step 2: Substrate Loading & Pressurization

  • Action: Transfer 18.6 g (100 mmol) of trans-Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate[2] into the autoclave. Add the prepared catalyst solution and an additional 80 mL of degassed 2-MeTHF (Total concentration ~1.0 M).

  • Action: Seal the reactor, remove it from the glovebox, and connect it to the H₂ manifold. Purge the headspace with N₂ (3 × 5 bar) followed by H₂ (3 × 5 bar). Finally, pressurize the vessel to 50 bar of H₂.

Step 3: Hydrogenation Reaction

  • Action: Heat the reactor jacket to 60 °C. Engage the impeller at 750–1000 rpm. Maintain these conditions for 12–16 hours.

  • Causality: Biphasic gas-liquid reactions are mass-transfer limited. High-shear stirring (≥750 rpm) is critical to ensure the dissolution rate of H₂ into the 2-MeTHF phase exceeds the catalytic turnover rate, preventing catalyst starvation and premature deactivation[6].

  • In-Process Control (IPC): After 12 hours, sample the reactor. Analyze via GC-FID or HPLC. The reaction is self-validating when the intermediate hemiacetal and unreacted ester peaks are <1% Area, confirming complete conversion to 4-(Hydroxymethyl)-1-methylcyclohexanol.

Step 4: Workup & Isolation

  • Action: Cool the reactor to 20 °C. Carefully vent the hydrogen gas through a scrubber system and purge the vessel with N₂ (3 × 5 bar).

  • Action: Discharge the reaction mixture. To remove the trace ruthenium catalyst, filter the solution through a 2-inch pad of silica gel, eluting with an additional 50 mL of 2-MeTHF.

  • Action: Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield the target diol as a viscous, colorless oil or white crystalline solid (depending on diastereomeric purity).

  • Causality: Unlike LAH reductions that require the tedious "Fieser workup" (sequential addition of water, NaOH, and water) which generates intractable aluminum hydroxide emulsions, this catalytic protocol generates zero aqueous waste. The product is isolated purely by solvent evaporation[6],[5].

References

Sources

Application

Application Note: Mass Spectrometry Ionization Strategies for 4-(Hydroxymethyl)-1-methylcyclohexanol

Executive Summary: Physicochemical Profiling Analyzing small aliphatic diols via mass spectrometry presents a unique set of analytical challenges. 4-(Hydroxymethyl)-1-methylcyclohexanol (C₈H₁₆O₂, MW = 144.21 g/mol ) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Physicochemical Profiling

Analyzing small aliphatic diols via mass spectrometry presents a unique set of analytical challenges. 4-(Hydroxymethyl)-1-methylcyclohexanol (C₈H₁₆O₂, MW = 144.21 g/mol ) is a neutral, highly aliphatic molecule lacking chromophores, basic amines, or acidic carboxylic groups. Furthermore, it possesses two distinct hydroxyl groups: a highly accessible primary alcohol at the C4-methyl position, and a sterically hindered tertiary alcohol directly attached to the C1 position of the cyclohexane ring.

Because it lacks easily ionizable sites, standard Electrospray Ionization (ESI) often yields poor sensitivity. To achieve robust detection and quantification, analytical scientists must employ targeted ionization strategies. This guide details three field-proven methodologies—GC-EI-MS (Derivatization) , LC-APCI-MS , and LC-ESI-MS (Adduct Promotion) —explaining the fundamental causality behind each experimental choice.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) via Silylation

The Causality of Derivatization

Hard ionization techniques like Electron Ionization (EI) impart 70 eV of energy, which causes extensive fragmentation[1]. For underivatized aliphatic alcohols, this high energy leads to rapid alpha-cleavage and dehydration, often completely obliterating the molecular ion (M⁺•)[2]. Additionally, free hydroxyl groups interact strongly with the silanol groups of GC stationary phases, causing severe peak tailing.

To circumvent this, the molecule must be derivatized into a trimethylsilyl (TMS) ether. However, the tertiary alcohol at C1 is highly sterically hindered. Using a standard silylating agent like BSTFA alone will result in incomplete derivatization, yielding a messy mixture of mono- and di-TMS derivatives. The critical experimental choice here is the addition of 1% Trimethylchlorosilane (TMCS) , which acts as a powerful catalyst to overcome the steric hindrance and drive the tertiary alcohol to full conversion, as detailed by[3].

GCMS_Workflow Sample 4-(Hydroxymethyl)- 1-methylcyclohexanol Reaction Derivatization (60°C, 30 min) Sample->Reaction Reagent BSTFA + 1% TMCS (Silylation Reagent) Reagent->Reaction GC Gas Chromatography (Separation) Reaction->GC EI Electron Ionization (70 eV) GC->EI

Caption: GC-MS Derivatization Workflow for Hindered Aliphatic Diols.

Self-Validating Protocol: BSTFA + 1% TMCS Silylation
  • Sample Preparation: Transfer 100 µL of the analyte extract (approx. 1 mg/mL in an aprotic solvent like ethyl acetate) into a glass GC vial. Dry completely under a gentle stream of nitrogen.

  • Scavenging: Add 50 µL of anhydrous pyridine. Causality: Pyridine acts as an acid scavenger for the HCl byproduct generated by TMCS, pushing the reaction equilibrium forward.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Heat the vial at 60 °C for 30–45 minutes. Causality: Thermal energy is mandatory to force the silylation of the sterically hindered C1 tertiary hydroxyl.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (e.g., HP-5MS column).

  • Validation Check: Monitor the chromatogram for the mono-TMS derivative (MW 216). The complete absence of the mono-TMS peak, coupled with a dominant di-TMS peak (MW 288, yielding a strong [M-CH₃]⁺ fragment at m/z 273.2), validates that the system successfully drove the hindered reaction to completion.

Liquid Chromatography-Mass Spectrometry (LC-APCI-MS)

The Causality of Gas-Phase Ionization and Water Loss

For low molecular weight, neutral, and medium-polarity compounds that fail to ionize well by ESI, Atmospheric Pressure Chemical Ionization (APCI) is the premier choice[4]. APCI vaporizes the solvent and analyte at high temperatures before ionization via a corona discharge[1].

The corona discharge ionizes nitrogen, creating reagent ions (e.g., H₃O⁺) that transfer a proton to the diol to form [M+H]⁺. However, aliphatic alcohols are notoriously prone to dehydration. The thermal energy of the APCI vaporizer, combined with the chemical stability of the resulting carbocation, drives the immediate in-source loss of water (-18 Da), making the [M+H-H₂O]⁺ ion (m/z 127.1) the dominant species[5].

APCI_Mechanism Corona Corona Discharge (Primary Ions) Solvent Solvent Vapor (H2O / MeOH) Corona->Solvent Ionization ReagentIons Reagent Ions (H3O+, CH3OH2+) Solvent->ReagentIons Ion-Molecule Reactions Analyte Analyte (M) MW = 144.21 ReagentIons->Analyte Proton Transfer Protonated Protonated Analyte [M+H]+ (m/z 145) Analyte->Protonated WaterLoss In-Source Fragment [M+H-H2O]+ (m/z 127) Protonated->WaterLoss -H2O (Thermal)

Caption: APCI Gas-Phase Ionization and In-Source Water Loss Mechanism.

Self-Validating Protocol: APCI Optimization
  • Mobile Phase: Utilize Methanol/Water (50:50 v/v) at a flow rate of 0.5 mL/min.

  • Source Parameters: Set the Vaporizer Temperature to 350–400 °C to ensure complete volatilization of the neutral diol. Set the Corona Discharge current to 4–5 µA.

  • Detection: Monitor m/z 127.1 as the primary quantitative ion, and m/z 145.1 as a secondary qualitative ion.

  • Validation Check: Alter the vaporizer temperature by ±50 °C. If the m/z 127.1 peak is a true in-source water loss fragment of the diol (and not a co-eluting contaminant), its abundance ratio relative to the intact m/z 145.1 peak will shift proportionally with the thermal energy applied.

Liquid Chromatography-Mass Spectrometry (LC-ESI-MS) via Adduct Promotion

The Causality of Adduct Formation

Electrospray ionization (ESI) relies heavily on solution-phase basicity[1]. Because 4-(Hydroxymethyl)-1-methylcyclohexanol lacks basic functional groups, standard acidic mobile phases (e.g., 0.1% Formic Acid) yield exceptionally poor [M+H]⁺ signals.

Instead of fighting the molecule's lack of basicity, we exploit the ability of its two oxygen atoms to coordinate with metal or ammonium ions[6]. By deliberately doping the mobile phase with a high concentration of ammonium acetate, we force the equilibrium toward the formation of the[M+NH₄]⁺ adduct (m/z 162.2). This provides a stable, high-mass precursor ion with minimal in-source fragmentation.

Self-Validating Protocol: Ammonium Adduct Promotion
  • Mobile Phase A: Water containing 10 mM Ammonium Acetate (pH unadjusted). Causality: Provides a vast molar excess of NH₄⁺ ions to drive coordination with the diol's oxygen lone pairs.

  • Mobile Phase B: LC-MS grade Methanol.

  • Source Parameters: ESI Voltage at +4.0 kV; Desolvation Temperature at 300 °C.

  • Validation Check: To confirm the m/z 162.2 peak is indeed the ammonium adduct of the analyte and not background noise, temporarily switch Mobile Phase A to pure water (lacking ammonium acetate). A true [M+NH₄]⁺ signal will immediately drop to baseline, validating the coordination mechanism.

Quantitative Data Synthesis

The following table summarizes the expected quantitative mass spectrometry parameters for 4-(Hydroxymethyl)-1-methylcyclohexanol across the three optimized platforms:

Ionization MethodTarget Analyte FormPrimary Detected IonExpected m/zKey AdvantageSystem Suitability / Validation Marker
GC-EI-MS Di-TMS Derivative[M(TMS)₂ - CH₃]⁺273.2High volatility, reproducible library spectraAbsence of mono-TMS peak confirms complete reaction
LC-APCI-MS Underivatized[M+H - H₂O]⁺127.1Excellent for neutral, low-mass analytesRatio of m/z 127.1 to 145.1 shifts with vaporizer temp
LC-ESI-MS Underivatized[M+NH₄]⁺162.2Softest ionization, preserves intact massSignal drops to baseline if NH₄OAc is removed

References

  • Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link][7]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.[Link][1]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.[Link][2]

  • Ionization Techniques for Mass Spectral Analysis. IntechOpen.[Link][5]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. University of Pardubice.[Link][6]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (PMC).[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1-methylcyclohexanol

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Introduction: Navigating the Synthesis

The synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol, a diol with applications in various fields of chemical synthesis, typically involves the reduction of a carbonyl group and the introduction of a methyl group. Common synthetic strategies include the reduction of methyl 4-methylcyclohexane-1-carboxylate or the reaction of a Grignard reagent with a suitable cyclohexanone derivative. Each approach presents unique challenges that can impact the overall yield and purity of the final product. This guide will delve into these challenges and provide actionable solutions.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol.

Issue 1: Low Overall Yield of 4-(Hydroxymethyl)-1-methylcyclohexanol

A diminished yield is a frequent concern. The root cause can often be traced back to several factors throughout the synthetic process.

Potential Cause A: Incomplete Reaction

  • Diagnosis: Analysis of the crude reaction mixture by techniques such as TLC, GC-MS, or NMR spectroscopy reveals the presence of significant amounts of starting material (e.g., methyl 4-methylcyclohexane-1-carboxylate or a cyclohexanone precursor).

  • Solution:

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. For reductions using powerful reagents like Lithium Aluminum Hydride (LAH), reactions are often complete within a few hours at room temperature or under gentle reflux. For Grignard reactions, an initial cooling phase may be necessary to control the exotherm, followed by stirring at room temperature or gentle reflux to drive the reaction to completion.[1]

    • Reagent Stoichiometry: An insufficient amount of the reducing agent or Grignard reagent will lead to incomplete conversion. It is common practice to use a slight excess of these reagents to account for any impurities or side reactions.[2][3] For LAH reductions of esters, it's important to remember that two hydride equivalents are consumed per ester molecule.

Potential Cause B: Side Reactions

  • Diagnosis: The appearance of unexpected spots on a TLC plate or extra peaks in GC-MS or NMR spectra of the crude product.

  • Solution:

    • Grignard Reactions - Enolization: With sterically hindered Grignard reagents or certain ketones, the Grignard reagent can act as a base, leading to enolization of the ketone instead of nucleophilic addition.[1] To mitigate this, consider using a less hindered Grignard reagent or adding cerium(III) chloride (CeCl₃) to the reaction mixture, which can favor the desired 1,2-addition.[1][4]

    • Grignard Reactions - Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol.[1] If this is a significant issue, selecting a Grignard reagent without β-hydrogens is advisable.

    • Dehydration: During acidic workup, the tertiary alcohol product can be susceptible to dehydration, especially if strong acids and elevated temperatures are used.[5] A milder workup with a saturated aqueous solution of ammonium chloride (NH₄Cl) is generally preferred to protonate the alkoxide intermediate without causing dehydration.[6]

Potential Cause C: Product Loss During Workup and Purification

  • Diagnosis: A significant decrease in material recovery after extraction and purification steps.

  • Solution:

    • Extraction Efficiency: Ensure thorough extraction of the aqueous layer with a suitable organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.[7]

    • Drying: Incomplete drying of the organic layer before solvent removal can lead to the presence of water, which can interfere with subsequent steps or co-distill with the product. Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

    • Purification Method: The choice of purification method is critical. For 4-(hydroxymethyl)-1-methylcyclohexanol, which is a diol, column chromatography on silica gel or recrystallization are common techniques. Optimize the solvent system for chromatography to ensure good separation from impurities.

Issue 2: Presence of Unreacted Starting Material

This is a specific instance of low yield, but warrants a focused troubleshooting approach.

Potential Cause A: Inactive Reducing Agent or Grignard Reagent

  • Diagnosis: The reaction fails to initiate or proceeds very slowly, with the starting material remaining largely unconsumed.

  • Solution:

    • Anhydrous Conditions: Grignard reagents and LAH are extremely sensitive to moisture.[4][6] All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere), and anhydrous solvents must be used.[6] Starting materials should also be free of water.

    • Grignard Initiation: The magnesium metal surface can be passivated by a layer of magnesium oxide.[4] Activation can be achieved by crushing the magnesium turnings, using a small crystal of iodine, or a few drops of 1,2-dibromoethane as an initiator.[2][4]

    • Reagent Quality: Ensure the reducing agent or Grignard reagent has not degraded. LAH is a grey powder when fresh; a white appearance may indicate decomposition.[3] Grignard reagents are best prepared fresh and used immediately.

Issue 3: Formation of an Unexpected Byproduct

The isolation of an unknown compound can be a significant hurdle.

Potential Cause A: Wurtz Coupling in Grignard Synthesis

  • Diagnosis: Identification of a byproduct with a molecular weight corresponding to the dimer of the alkyl/aryl halide used to prepare the Grignard reagent.

  • Solution: This side reaction occurs when the formed Grignard reagent reacts with unreacted alkyl/aryl halide.[1] To minimize this, add the halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.[1]

Potential Cause B: Over-reduction or Incomplete Reduction Products

  • Diagnosis: In the synthesis from a diester or a molecule with multiple reducible functional groups, a mixture of products with varying degrees of reduction may be observed.

  • Solution:

    • LAH Reduction of Esters: The reduction of an ester to an alcohol proceeds through an aldehyde intermediate, which is more reactive than the starting ester. This means that stopping the reaction at the aldehyde stage is generally not feasible with LAH. Ensure sufficient LAH is used to fully reduce the ester to the primary alcohol.[3]

    • Selective Reduction: If other functional groups that are sensitive to the reducing agent are present, a milder or more selective reducing agent may be necessary. For example, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but will reduce ketones and aldehydes.[8]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 4-(hydroxymethyl)-1-methylcyclohexanol.

Q1: What are the most common synthetic routes to 4-(hydroxymethyl)-1-methylcyclohexanol?

There are two primary and effective routes for synthesizing this diol:

  • Reduction of a Carboxylic Acid Ester: This typically involves the reduction of methyl 4-methylcyclohexane-1-carboxylate.[9] A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce the ester functionality to a primary alcohol.[8][10] This method is advantageous if the starting ester is readily available.

  • Grignard Reaction with a Ketone: This route involves the reaction of a methyl Grignard reagent (e.g., methylmagnesium bromide) with a protected 4-(hydroxymethyl)cyclohexanone or a related ketone precursor. The Grignard reagent adds to the carbonyl group to form the tertiary alcohol.[11] This approach offers flexibility in the introduction of the methyl group.

Q2: How can I minimize the formation of elimination byproducts during workup?

The tertiary alcohol in 4-(hydroxymethyl)-1-methylcyclohexanol is prone to elimination (dehydration) under acidic conditions, which can lead to the formation of 4-methyl-1-(methylene)cyclohexane. To prevent this:

  • Use a Mild Quenching Agent: Instead of a strong acid like HCl or H₂SO₄, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This provides a proton source to neutralize the alkoxide intermediate while maintaining a mildly acidic to neutral pH, thus minimizing the risk of dehydration.

  • Maintain Low Temperatures: Perform the workup at low temperatures (e.g., in an ice bath) to further suppress the rate of any potential elimination reactions.

Q3: What are the recommended purification techniques for 4-(hydroxymethyl)-1-methylcyclohexanol?

As a diol, 4-(hydroxymethyl)-1-methylcyclohexanol is a relatively polar compound. The following purification methods are generally effective:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying polar compounds. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether) will allow for the separation of the desired diol from less polar impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure product. The choice of solvent will depend on the solubility characteristics of the product and its impurities.

Q4: My Grignard reaction is difficult to initiate. What can I do?

Difficulty in initiating a Grignard reaction is a common problem, usually due to the passivating oxide layer on the magnesium.[4] Here are several techniques to try:

  • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask under an inert atmosphere) to expose a fresh metal surface.[4]

  • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to break up the oxide layer.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethylene gas, providing a visual indication of activation.[4]

  • Heat: Gentle heating with a heat gun can sometimes initiate the reaction.[4] Be cautious, as the reaction is exothermic and can become vigorous once it starts.

  • Sonication: Using an ultrasonic bath can also help to activate the magnesium surface.

Experimental Protocols

Protocol 1: General Procedure for LAH Reduction of Methyl 4-methylcyclohexane-1-carboxylate
  • Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Suspend Lithium Aluminum Hydride (LAH) (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) in the flask and cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Dissolve methyl 4-methylcyclohexane-1-carboxylate (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C and cautiously add, dropwise and in succession:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the number of grams of LAH used).[12]

  • Isolation: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-(hydroxymethyl)-1-methylcyclohexanol by column chromatography or recrystallization.

Protocol 2: General Procedure for Grignard Reaction
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.

    • Add a small portion of a solution of methyl halide (e.g., methyl bromide or iodide) (1.1 equivalents) in anhydrous diethyl ether or THF.

    • If the reaction does not start, use one of the activation methods described in the FAQs.

    • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of the appropriate cyclohexanone precursor (1.0 equivalent) in anhydrous ether or THF from a dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.[6]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product as described in Protocol 1.

Data Summary

ParameterRecommendation for LAH ReductionRecommendation for Grignard SynthesisRationale
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFEthereal solvents are essential for stabilizing the Grignard reagent and are good solvents for LAH reductions.[1]
Temperature 0 °C to room temperature/reflux0 °C to room temperature/refluxInitial cooling helps to control exothermic reactions, while subsequent warming ensures the reaction goes to completion.[1]
Workup Fieser workup or careful addition of water/NaOHSaturated aqueous NH₄ClMild workup conditions prevent dehydration of the tertiary alcohol product.[6]
Key Byproducts Incomplete reduction productsEnolization, reduction, Wurtz coupling productsUnderstanding potential side reactions allows for targeted optimization of reaction conditions.[1]

Visual Guides

Troubleshooting_Yield start Low Yield of Diol incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Significant Byproducts? start->side_reactions workup_loss Loss During Workup? start->workup_loss solution_time_temp Increase Reaction Time/ Temperature incomplete_rxn->solution_time_temp Yes solution_stoichiometry Use Excess Reagent incomplete_rxn->solution_stoichiometry Yes solution_conditions Optimize Conditions (e.g., add CeCl3) side_reactions->solution_conditions Yes solution_workup Use Mild Workup (NH4Cl) side_reactions->solution_workup Yes solution_purification Optimize Purification workup_loss->solution_purification Yes

Caption: Troubleshooting workflow for low yield.

Grignard_Reaction_Workflow start Start: Anhydrous Conditions prepare_grignard Prepare Grignard Reagent (Alkyl Halide + Mg in Ether/THF) start->prepare_grignard initiation Initiate Reaction (Iodine, Heat, etc.) prepare_grignard->initiation add_ketone Add Ketone Precursor at 0°C initiation->add_ketone react Stir at Room Temperature add_ketone->react quench Quench with aq. NH4Cl at 0°C react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, & Purify extract->purify product Final Product: 4-(Hydroxymethyl)-1-methylcyclohexanol purify->product

Caption: Workflow for Grignard synthesis.

References

  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols.
  • Benchchem. Technical Support Center: Optimizing Grignard Reactions with Cyclohexanones.
  • Benchchem. Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products.
  • ACS Publications. (2018, March 21). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry.
  • Jasperse, J. Grignard Reaction.
  • Weiss, H. M. (1999, January 1). Side Reactions in a Grignard Synthesis. Journal of Chemical Education.
  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
  • Chem LibreTexts. Reduction of esters to alcohols.
  • University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Chemistry Stack Exchange. (2017, February 24). Why do you need excess LAH to reduce esters?. Available at: [Link]

  • Myers, A. G. Chem 115. Harvard University.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • PubChem. Cyclohexanecarboxylic acid, 4-methyl-, methyl ester. National Center for Biotechnology Information.
  • Organic Chemistry Portal. Grignard Reaction.
  • University of Wisconsin-Madison. Dehydration of 4-methylcyclohexanol.
  • Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry.

Sources

Optimization

Technical Support Center: 4-(Hydroxymethyl)-1-methylcyclohexanol Extraction &amp; Purification

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the extraction, isolation, and purification of 4-(Hydroxymethyl)-1-methylcyclohexano...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in the extraction, isolation, and purification of 4-(Hydroxymethyl)-1-methylcyclohexanol (CAS: 1256545-59-1)[1][2].

As a low-molecular-weight diol, this molecule presents three distinct physicochemical challenges: a high affinity for water (LogP ~0.6)[1], the presence of co-eluting cis and trans stereoisomers[1], and the complete lack of a UV chromophore[3][4]. The troubleshooting guides and protocols below are engineered to address the causality behind these issues and provide self-validating solutions.

Part 1: Troubleshooting FAQs

Q1: Why is my extraction yield consistently low (<40%) when using standard organic solvents like Ethyl Acetate or Dichloromethane (DCM)?

The Causality: 4-(Hydroxymethyl)-1-methylcyclohexanol has two hydroxyl groups that form strong hydrogen bond networks with water. With a LogP of approximately 0.6[1], the thermodynamic partition coefficient ( Korg/aq​ ) heavily favors the aqueous phase during standard liquid-liquid extraction (LLE). DCM is too non-polar to disrupt this hydration shell, and standard Ethyl Acetate is often insufficient without aqueous modification. The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE) [5][6]. By adding a high-charge-density salt from the Hofmeister series (such as anhydrous Sodium Sulfate, Na2​SO4​ ) to the aqueous phase, you increase the ionic strength. This enhances the hydrophobic effect, stripping the hydration shell from the diol and forcing it into a hydrogen-bond-accepting organic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol[7][8][9].

Q2: How do I resolve the cis and trans stereoisomers? They co-elute on my C18 column and co-crystallize during isolation.

The Causality: The cis and trans isomers of this cyclohexanediol have nearly identical polarities, boiling points, and spatial footprints. Standard reversed-phase (C18) chromatography relies on hydrophobic interactions, which cannot differentiate the subtle spatial variations of these isomers. The Solution: For analytical monitoring, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a Diol-functionalized stationary phase, which separates based on polar spatial interactions[3][10]. For preparative isolation, if fractional crystallization fails, utilize reversible ketal derivatization . Reacting the crude mixture with 2,2-dimethoxypropane will form a cyclic acetonide (ketal) with the cis-diol (due to favorable syn-geometry), while the trans-diol reacts poorly or forms intermolecular oligomers. The resulting cis-ketal is highly lipophilic, easily separated via standard silica gel chromatography, and can be quantitatively deprotected using mild aqueous acid.

Q3: My HPLC chromatogram shows >99% purity, but quantitative NMR reveals significant aliphatic impurities and poor mass balance. Why?

The Causality: 4-(Hydroxymethyl)-1-methylcyclohexanol lacks a conjugated π -system or aromatic ring. Standard UV-Vis detectors (e.g., at 210 nm or 254 nm) will only detect impurities containing double bonds or aromatic rings. The target diol, its stereoisomers, and many aliphatic byproducts are effectively "invisible" to UV detection[4][11]. The Solution: You must use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD)[3][11]. ELSD is a universal detector for non-volatile compounds. The LC effluent is nebulized and evaporated, and the remaining solid analyte particles scatter a laser light beam, allowing for accurate quantification of all non-volatile aliphatic impurities[4][12][13].

Part 2: Quantitative Data Presentation

To optimize your extraction, refer to the thermodynamic partitioning data below. Utilizing SALLE with 2-MeTHF provides the optimal balance of yield and phase separation speed.

Solvent SystemSalt Additive (Aqueous)Approx. Partition Coefficient ( Korg/aq​ )Phase Separation TimeImpurity Profile (Organics)
Dichloromethane (DCM)None< 0.1< 2 minLow yield, high purity
Ethyl Acetate (EtOAc)None0.85 minModerate yield, high water carryover
Ethyl Acetate (EtOAc) NaCl (Saturated)2.510 minGood yield, moderate polar impurities
2-MeTHF Na2​SO4​ (25% w/v) > 8.0 < 3 min Excellent yield, low water carryover
n-Butanol Na2​SO4​ (25% w/v)> 12.0> 20 min (Emulsions)High yield, high polar impurity co-extraction

Part 3: Experimental Protocol

Self-Validating SALLE & Crystallization Workflow

This protocol ensures high recovery of 4-(Hydroxymethyl)-1-methylcyclohexanol while purging highly polar salts and non-polar organic impurities.

Step 1: Aqueous Preparation Concentrate your crude reaction mixture under reduced pressure to remove any volatile organic solvents (e.g., methanol, ethanol) until only the aqueous phase remains. Measure the exact volume.

Step 2: Salting-Out (SALLE) To the aqueous phase, add anhydrous Sodium Sulfate ( Na2​SO4​ ) at a ratio of 25 g per 100 mL of water (25% w/v)[9]. Stir vigorously at 25°C until the salt is completely dissolved. Validation Check: The solution should become noticeably more viscous; a slight exotherm may occur.

Step 3: Primary Extraction Add an equal volume (1:1 v/v) of 2-Methyltetrahydrofuran (2-MeTHF) to the salted aqueous layer. Agitate vigorously for 10 minutes. Allow the layers to separate. If an emulsion forms, centrifuge at 3000 x g for 5 minutes. Extract the aqueous layer a second time with a half-volume of 2-MeTHF.

Step 4: Washing and Drying Combine the organic layers. Wash the combined organics with a minimal amount (10% of total organic volume) of saturated brine ( NaCl ) to pull out residual highly polar impurities. Dry the organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure to yield the crude diol.

Step 5: Diastereomeric Recrystallization Dissolve the crude diol in a minimal amount of hot Ethyl Acetate. Slowly add Heptane dropwise until the solution becomes slightly cloudy (approximate ratio of EtOAc:Heptane 1:3). Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours. Filter the resulting crystals and wash with cold Heptane. Validation Check: Analyze the crystals via HPLC-ELSD to confirm the cis/trans ratio and overall purity.

Part 4: Workflow Visualization

PurificationWorkflow Crude Crude Aqueous Mixture (Diol + Impurities) SALLE SALLE Extraction (2-MeTHF + Na₂SO₄) Crude->SALLE AqWaste Aqueous Waste (Salts & Polar Impurities) SALLE->AqWaste Discard OrgPhase Organic Phase (Enriched Diol) SALLE->OrgPhase Retain ELSD HPLC-ELSD Analysis (Check cis/trans ratio) OrgPhase->ELSD Decision Isomer Purity > 98%? ELSD->Decision Deriv Ketal Derivatization & Silica Chromatography Decision->Deriv No (Co-eluting isomers) Cryst Recrystallization (EtOAc/Heptane) Decision->Cryst Yes Deriv->Cryst Deprotect & Purify Pure Pure 4-(Hydroxymethyl)- 1-methylcyclohexanol Cryst->Pure

Workflow for 4-(Hydroxymethyl)-1-methylcyclohexanol extraction and stereoisomer purification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23263401, 4-(Hydroxymethyl)-1-methylcyclohexanol". PubChem. Available at: [Link]

  • Hyde, A. M., Zultanski, S. L., Waldman, J. H., Zhong, Y.-L., Shevlin, M., & Peng, F. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series". Organic Process Research & Development, 2017. Available at: [Link]

  • Cleaver, G. "Analysis of foods using HPLC with evaporative light scattering detection". Agilent Technologies, 2015. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-(Hydroxymethyl)-1-methylcyclohexanol Reactions

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter molecules that resist standard functionalization.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter molecules that resist standard functionalization. 4-(Hydroxymethyl)-1-methylcyclohexanol (C₈H₁₆O₂) is a classic example of such a structural challenge[1].

This molecule possesses two distinct hydroxyl groups:

  • C4-Hydroxymethyl group: A primary alcohol. It is highly exposed, nucleophilic, and reacts rapidly.

  • C1-Hydroxyl group: A tertiary alcohol embedded on a cyclohexane ring adjacent to a methyl group. It is severely sterically hindered.

This guide provides field-proven, self-validating protocols to help you selectively protect the primary alcohol and successfully force reactions at the recalcitrant tertiary position.

Workflow Visualization: Selective Protection & Esterification

Workflow A 4-(Hydroxymethyl)-1-methylcyclohexanol (Starting Material) B Step 1: Selective Protection Target: C4 Primary Alcohol A->B C Reagents: TBS-Cl, Imidazole, DCM Temp: 0°C to RT B->C D Intermediate: 4-(TBS-oxymethyl)-1-methylcyclohexanol C->D E Step 2: Tertiary Alcohol Esterification Target: C1 Tertiary Alcohol D->E F Reagents: R-COOH, DCC, DMAP (cat.) Solvent: DCM E->F G Final Product: C1-Esterified, C4-Protected Compound F->G

Workflow for the selective C4-protection and C1-esterification of the target molecule.

Troubleshooting Guide: Selective Protection Strategies

The Problem: Attempts to react the C1 tertiary alcohol result in off-target reactions at the C4 primary alcohol. Conversely, attempts to protect the C1 alcohol fail entirely. The Causality: Silyl ether protection proceeds via an SN2-like mechanism. Because silicon is a 3rd-row element, its longer Si-C bonds normally allow for tertiary alcohol protection[2],[3]. However, bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) or tert-butyldimethylsilyl (TBS) possess immense steric bulk that clashes with the C1 methyl and cyclohexane ring, preventing the transition state from forming[4].

Self-Validating Protocol: Selective C4-Protection

To leave the C1 tertiary alcohol available for downstream chemistry, we exploit this steric difference by selectively protecting the C4 primary alcohol.

  • Preparation: Dissolve 1.0 eq of 4-(Hydroxymethyl)-1-methylcyclohexanol in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar).

  • Base Addition: Add 2.0 eq of Imidazole. Causality: Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst to activate the silyl chloride[3].

  • Silylation: Cool the flask to 0°C. Dropwise, add 1.1 eq of TBS-Cl dissolved in DCM.

  • Validation Check 1 (Analytical): Stir for 2 hours at room temperature. Run a TLC (20% EtOAc/Hexanes). The primary alcohol will convert rapidly. The appearance of a higher Rf spot and the stalling of the reaction validates that the bulky TBS group is selectively ignoring the C1 tertiary alcohol.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide: Esterification of the C1 Tertiary Alcohol

The Problem: Standard Fischer esterification yields <5% product, or the use of acid chlorides leads to the destruction of the starting material. The Causality: The sp² carbon of standard carbonyl groups is highly shielded. Furthermore, tertiary alcohols easily form stable carbocations under acidic conditions (like those in Fischer esterification), leading to rapid E1 elimination to form an alkene[5],[6]. The Solution: The Steglich Esterification. By using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) under strictly neutral conditions, we avoid elimination. DMAP acts as an acyl transfer reagent, forming a highly electrophilic acylpyridinium ion that forces the sterically hindered C1 oxygen to attack[5],[6].

DMAP_Cycle A Carboxylic Acid + DCC B O-Acylisourea (Activated Intermediate) A->B DCC Activation C DMAP Attack B->C Fast D Acylpyridinium Ion (Highly Electrophilic) C->D Acyl Transfer E Tertiary Alcohol Attack (Steric Barrier Overcome) D->E Nucleophilic Attack F Ester Product + DMAP Regenerated E->F Product Release F->C Catalyst Recycle

Mechanism of DMAP-catalyzed acyl transfer overcoming steric hindrance at the tertiary alcohol.
Self-Validating Protocol: Steglich Esterification of C1
  • Activation: In a flame-dried flask, dissolve 1.2 eq of the desired carboxylic acid and 1.0 eq of the C4-protected alcohol in anhydrous DCM. Cool to 0°C.

  • Coupling Agent: Add 1.2 eq of DCC.

  • Validation Check 1 (Visual): Within 10-15 minutes, a white precipitate must begin to form. This is dicyclohexylurea (DHU), a byproduct of the O-acylisourea formation[6]. If no precipitate forms, your DCC has degraded.

  • Catalysis: Add 0.1 to 0.2 eq of DMAP. Note: For severely hindered tertiary alcohols, increasing DMAP to 0.5 eq or using 1-Methylimidazole can prevent acyl migration side-reactions[6],[7].

  • Completion: Stir at room temperature for 12-24 hours. Filter off the DHU precipitate through a Celite pad, wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

Quantitative Data: Esterification Strategy Comparison

When dealing with the C1 tertiary alcohol, reagent selection dictates success. Below is a summary of catalytic efficacy based on mechanistic pathways.

Esterification MethodReagents / CatalystTypical YieldRisk of E1 EliminationMechanistic Notes
Fischer-Speier R-COOH, H₂SO₄ (cat.)< 5%High Acidic conditions protonate the C1 -OH, causing rapid dehydration[5].
Acid Chloride R-COCl, Pyridine10 - 20%ModerateSteric bulk of C1 blocks nucleophilic attack on the sp² carbonyl carbon.
Steglich R-COOH, DCC, DMAP70 - 90%Low DMAP forms an ultra-electrophilic acylpyridinium intermediate[6].
Ketene Intermediate Ketene, Neutral80 - 95%Low The sp carbon of ketenes is highly exposed to nucleophilic attack[8].
1-Methylimidazole R-COCl, 1-Methylimidazole75 - 90%Low Less toxic alternative to DMAP; excellent for sterically hindered substrates[7].

Frequently Asked Questions (FAQs)

Q: I ran the Steglich esterification, but my primary byproduct is an N-acylurea instead of the desired ester. What went wrong? A: You are experiencing an O-to-N acyl migration[6]. The O-acylisourea intermediate formed by DCC is unstable. If the tertiary alcohol at C1 is too sterically hindered to attack quickly, the intermediate rearranges into a dead-end N-acylurea. Troubleshooting: Increase your DMAP loading (up to 0.5 eq) to ensure the O-acylisourea is immediately converted into the reactive acylpyridinium ion before migration can occur.

Q: I absolutely must protect the C1 tertiary alcohol as a silyl ether. TBS-Cl isn't working. What are my options? A: You must switch from a silyl chloride to a silyl triflate. Reagents like TMSOTf or TBSOTf are vastly more electrophilic and can overcome the steric hindrance at C1[4]. Ensure you use a non-nucleophilic base like 2,6-lutidine instead of imidazole to accommodate the high reactivity of the triflate.

Q: Are there alternatives to DMAP if I am concerned about toxicity in my scale-up? A: Yes. 1-Methylimidazole has been proven as a highly efficient, less toxic nucleophilic catalyst for the acylation of sterically hindered alcohols[7].

References

  • [5] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Green Chemistry. Available at:[Link]

  • [8] Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, ACS Publications. Available at:[Link]

  • [2] 3.1.9: Protection of Alcohols. Chemistry LibreTexts. Available at:[Link]

  • [6] Steglich Esterification. Organic Chemistry Portal. Available at:[Link]

  • [3] Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]

  • [1] 4-(Hydroxymethyl)-1-methylcyclohexanol (CID 23263401). PubChem, National Institutes of Health. Available at:[Link]

  • [7] Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-(Hydroxymethyl)-1-methylcyclohexanol Thermal Degradation

Welcome to the Advanced Diagnostics and Troubleshooting Hub for 4-(Hydroxymethyl)-1-methylcyclohexanol. As a diol containing both a tertiary and a primary hydroxyl group, this compound presents unique thermal stability c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for 4-(Hydroxymethyl)-1-methylcyclohexanol. As a diol containing both a tertiary and a primary hydroxyl group, this compound presents unique thermal stability challenges during high-temperature processing, sterilization, and gas chromatography-mass spectrometry (GC-MS) analysis.

This guide provides drug development professionals and analytical chemists with field-proven insights into the causality of its degradation, diagnostic workflows, and self-validating protocols to ensure structural integrity.

Mechanistic Deep-Dive: The Causality of Degradation

Understanding the thermal vulnerability of 4-(Hydroxymethyl)-1-methylcyclohexanol requires analyzing its distinct functional groups. The molecule possesses:

  • A tertiary alcohol at C1 : Highly susceptible to thermal dehydration.

  • A primary alcohol at C4 (hydroxymethyl) : Thermally robust.

When exposed to high temperatures (e.g., in a GC injection port at 250°C or during rigorous vacuum drying), the tertiary alcohol undergoes an E1 elimination mechanism . Heat provides the activation energy to cleave the C-O bond, forming a highly stable tertiary carbocation (stabilized by hyperconjugation from the adjacent methyl group and ring carbons). Subsequent loss of a proton yields an alkene (4-(hydroxymethyl)-1-methylcyclohexene) [1].

In contrast, the primary alcohol cannot form a stable carbocation and must dehydrate via a higher-energy, concerted E2 mechanism , which typically requires temperatures exceeding 170°C and strong acid catalysis [2].

Pathway A 4-(Hydroxymethyl)-1-methylcyclohexanol (Intact Diol) B Cleavage at C1 (Tertiary -OH) E1 Mechanism (Low Temp) A->B Thermal Stress >80°C C 4-(Hydroxymethyl)-1-methylcyclohexene (Major Degradant) B->C -H2O D Cleavage at C4 (Primary -OH) E2 Mechanism (High Temp) C->D Sustained Heat >170°C E Diene / Polymerized Residue (Extreme Degradation) D->E -H2O & Crosslinking

Fig 1: Stepwise thermal dehydration mechanism of 4-(Hydroxymethyl)-1-methylcyclohexanol.

Troubleshooting & FAQs

Q: I am observing multiple unexpected peaks during GC-MS analysis, and my target compound's signal is low. What is happening? A: You are likely observing in-situ thermal dehydration within the GC injection port. Because the injector is typically set between 220°C and 250°C to volatilize the sample, the tertiary hydroxyl group rapidly dehydrates. The multiple peaks are structural isomers of the resulting alkene (e.g., double bond forming inside the ring vs. exocyclic). Actionable Fix: You must protect the hydroxyl groups prior to analysis using silylation (see Protocol A), or utilize a cold on-column (COC) injection technique to bypass the heated inlet.

Q: During the scale-up drying of our intermediate, the yield drops and the powder turns slightly yellow. Our drying oven is set to 90°C under vacuum. Why is it degrading? A: Even under vacuum, 90°C exceeds the thermal stability threshold for the tertiary alcohol if trace acidic impurities (even mildly acidic silica or residual reaction solvents) are present. The E1 dehydration is auto-catalytic in the presence of trace protons. The yellowing is caused by the resulting alkenes undergoing oxidative cross-linking or polymerization. Actionable Fix: Neutralize the wet cake with a mild buffer wash before drying, and lower the oven temperature to <60°C. Rely on a deeper vacuum (<10 mbar) rather than heat to drive off residual moisture.

Troubleshooting Start Issue: Artifact Peaks or Yield Loss Check Is Process Temp > 80°C? Start->Check Yes Tertiary -OH Dehydration Likely Check->Yes Yes No Check for Acidic Impurities Check->No No Deriv GC-MS: Apply BSTFA Derivatization Yes->Deriv Analytical Process Process: Lower Temp & Neutralize Yes->Process Bulk Scale No->Process Acid Catalyzes E1

Fig 2: Diagnostic workflow for mitigating thermal degradation during analysis and processing.

Quantitative Degradation Thresholds

To engineer safe processing parameters, refer to the thermal kinetic data summarized below. This data highlights the stark contrast in stability between the two hydroxyl sites [3].

Functional GroupDegradation PathwayOnset Temp (°C)Kinetic MechanismMajor Degradation Product
C1 Tertiary -OH Dehydration80 - 140°CE1 (Unimolecular, Carbocation)4-(Hydroxymethyl)-1-methylcyclohexene
C4 Primary -OH Dehydration170 - 220°CE2 (Bimolecular, Concerted)Exocyclic diene derivatives
Cyclohexane Ring Ring Cleavage / Cracking> 250°CRadical HomolysisVolatile hydrocarbon fragments

Self-Validating Experimental Protocols

To prevent or study thermal degradation, implement the following field-proven methodologies. Every step is designed with built-in validation to ensure trustworthiness.

Protocol A: Silylation Derivatization for GC-MS Analysis

Purpose: To replace the thermally labile protons of the hydroxyl groups with robust trimethylsilyl (TMS) groups, preventing in-injector dehydration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-(Hydroxymethyl)-1-methylcyclohexanol in 1 mL of anhydrous pyridine in a 2 mL glass autosampler vial. Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct of the derivatization.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Causality: TMCS acts as a catalyst to drive the silylation of the sterically hindered tertiary alcohol.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS (Injector at 250°C, DB-5 column).

  • System Self-Validation:

    • Check 1: Calculate the expected mass. The underivatized diol has a molecular weight of 144.21 g/mol . Each TMS group adds a net mass of 72 Da (replaces H with Si(CH3)3).

    • Check 2: Examine the mass spectrum. A successful, complete double-derivatization is confirmed by the presence of a molecular ion (or M-CH3 fragment) corresponding to 288 Da . If a peak at 216 Da is observed, the reaction is incomplete (only the primary alcohol reacted); increase incubation time to 60 minutes.

Protocol B: Thermogravimetric Analysis (TGA) for Degradation Profiling

Purpose: To empirically determine the exact thermal degradation onset for your specific formulation matrix.

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA instrument using a certified reference standard (e.g., Indium) to ensure temperature accuracy.

  • Sample Loading: Load 5-10 mg of the sample into an alumina crucible.

  • Purge: Purge the furnace with dry Nitrogen at 50 mL/min for 10 minutes. Causality: Removing oxygen isolates thermal degradation (dehydration) from oxidative degradation.

  • Heating Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min.

  • System Self-Validation:

    • Analyze the first derivative of the weight loss curve (DTG). You should observe two distinct mass loss events.

    • The first event (approx. 80-140°C) corresponds to an 12.5% mass loss (loss of one H₂O molecule, 18 Da / 144 Da). If the mass loss exactly matches 12.5%, it validates that only the tertiary alcohol has dehydrated, confirming the theoretical E1 pathway.

References

  • 14.4: Dehydration Reactions of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions Source: ACS Earth and Space Chemistry URL:[Link]

  • 4-(Hydroxymethyl)-1-methylcyclohexanol Compound Summary Source: PubChem, National Library of Medicine URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1,4-Cyclohexanedimethanol vs. 4-(Hydroxymethyl)-1-methylcyclohexanol

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right cycloaliphatic diol for specific structural requirements. While 1,4-cyclohexanedimethanol (CHDM) and 4-(hydroxymethyl)-1-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the right cycloaliphatic diol for specific structural requirements. While 1,4-cyclohexanedimethanol (CHDM) and 4-(hydroxymethyl)-1-methylcyclohexanol share the exact same molecular formula (C8H16O2), their divergent structural symmetries dictate entirely different application spaces.

This guide objectively compares the physicochemical properties, mechanistic reactivity, and experimental workflows of these two isomers. We will explore how CHDM acts as a high-conversion workhorse for bulk step-growth polymerization, whereas 4-(hydroxymethyl)-1-methylcyclohexanol serves as a precision tool in medicinal chemistry due to its orthogonal reactivity.

Structural Divergence & Physicochemical Profiling

The fundamental difference between these two molecules lies in their hydroxyl group positioning.

  • 1,4-Cyclohexanedimethanol (CHDM): Features two primary hydroxyl groups (-CH2OH) extending from the 1 and 4 positions of the cyclohexane ring. This symmetry and lack of steric hindrance result in equal, high reactivity at both ends, making it ideal for forming long, linear polymer chains[1].

  • 4-(Hydroxymethyl)-1-methylcyclohexanol: Features one primary hydroxyl group at the C4 position and one tertiary hydroxyl group directly attached to the C1 position (which also bears a methyl group). The tertiary alcohol is heavily sterically hindered, drastically reducing its nucleophilicity compared to the primary alcohol[2].

Quantitative Data Comparison
Property1,4-Cyclohexanedimethanol (CHDM)4-(Hydroxymethyl)-1-methylcyclohexanol
CAS Number 105-08-81256545-59-1
Molecular Formula C8H16O2C8H16O2
Molecular Weight 144.21 g/mol 144.21 g/mol
Structural Classification Symmetrical, Di-primary diolAsymmetrical, Primary + Tertiary diol
Melting Point 43 °C (cis), 70 °C (trans)N/A (Typically viscous liquid)
Topological Polar Surface Area 40.5 Ų40.5 Ų
Primary Application Bulk step-growth polymerization (PETG, PCT)Specialized mono-functionalization (APIs)

Mechanistic Causality: Reactivity Profiles

Understanding the causality behind molecular reactivity is critical for experimental design.

In[3], monomers must achieve near 100% conversion to yield high-molecular-weight polymers. CHDM provides two equally reactive primary alcohols. When reacted with diacids like terephthalic acid (TPA), the unhindered nature of CHDM ensures rapid transesterification. Furthermore, the non-planar cyclohexane ring introduces rigidity into the polymer backbone, significantly increasing the glass transition temperature (Tg) and thermal stability of the resulting poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) compared to linear aliphatic diols[3].

Conversely, 4-(hydroxymethyl)-1-methylcyclohexanol is designed for [2]. In drug development, attaching a pharmacophore to only one side of a diol typically requires tedious protection and deprotection steps. The tertiary hydroxyl in this isomer is shielded by the adjacent methyl group and the bulk of the cyclohexane ring. This creates a self-validating system of orthogonal reactivity : standard electrophiles (like acyl chlorides or alkyl halides) will exclusively attack the unhindered primary hydroxyl, leaving the tertiary hydroxyl untouched.

Reactivity CHDM 1,4-Cyclohexanedimethanol (Di-Primary Diol) Polymer Step-Growth Polymerization (PETG, PCT) CHDM->Polymer Equal Reactivity High Conversion HMC 4-(Hydroxymethyl)-1-methylcyclohexanol (Primary + Tertiary Diol) Selective Selective Mono-Functionalization (Drug Intermediates) HMC->Selective Orthogonal Reactivity Steric Hindrance

Divergent reactivity profiles of CHDM and 4-(Hydroxymethyl)-1-methylcyclohexanol isomers.

Application Workflows & Methodologies

The following protocols detail the field-proven methodologies for utilizing these two compounds, explaining the causality behind each experimental choice.

Workflow A: Melt Polycondensation of CHDM (PCT Synthesis)

This protocol describes the synthesis of high-molecular-weight polyesters using CHDM[4].

  • Direct Esterification: Combine CHDM and Terephthalic Acid (TPA) at a molar ratio of 1.2:1 in a reactor under a nitrogen atmosphere. Heat to 240–260 °C.

    • Causality: The slight excess of CHDM compensates for sublimation losses at high temperatures and drives the equilibrium forward by continuously removing the water byproduct[1].

  • Pre-Polycondensation: Introduce a titanium-based catalyst (e.g., Titanium tetraisopropoxide) and gradually reduce the reactor pressure to 10–50 Torr.

    • Causality: The catalyst lowers the activation energy for transesterification. The initial vacuum prevents sudden boiling while beginning the extraction of excess CHDM.

  • Melt Polycondensation: Elevate the temperature to 280–290 °C and apply a high vacuum (<1 Torr) for 2 to 4 hours.

    • Causality: High vacuum is strictly required to forcefully remove the highly viscous glycol byproducts from the melt. According to Le Chatelier's principle, this pushes the equilibrium to form long polymer chains.

  • Quenching: Extrude the highly viscous polymer melt into a cold water bath.

    • Causality: Rapid cooling prevents thermal degradation and locks the polymer into its desired amorphous or semi-crystalline state.

Polymerization Start 1,4-Cyclohexanedimethanol + Terephthalic Acid Esterification Direct Esterification (240-260°C, N2 atm) Start->Esterification Catalyst Add Ti/Sb Catalyst (e.g., Ti(OiPr)4) Esterification->Catalyst Polycondensation Melt Polycondensation (270-290°C, Vacuum <1 Torr) Catalyst->Polycondensation Cooling Extrusion & Quenching in Water Bath Polycondensation->Cooling Product PCT / PETG Copolyester (High MW) Cooling->Product

Melt polycondensation workflow of CHDM for producing high-molecular-weight polyesters.

Workflow B: Selective Mono-Acylation of 4-(Hydroxymethyl)-1-methylcyclohexanol

This protocol highlights the orthogonal reactivity of the asymmetrical diol for drug intermediate synthesis.

  • Reagent Preparation: Dissolve 4-(Hydroxymethyl)-1-methylcyclohexanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add triethylamine (Et3N, 1.2 eq).

    • Causality: DCM provides a non-polar environment that stabilizes the transition state without interfering with the reaction. Et3N acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise add the target acyl chloride (1.05 eq).

    • Causality: Cooling to 0 °C kinetically favors the reaction at the unhindered primary hydroxyl and completely suppresses any trace reactivity at the sterically hindered tertiary hydroxyl.

  • Stirring & Monitoring: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via Thin Layer Chromatography (TLC).

    • Causality: The primary alcohol reacts cleanly. The tertiary alcohol acts as a self-protecting group due to the bulky methyl substituent.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH4Cl, then extract with ethyl acetate.

    • Causality: NH4Cl mildly neutralizes excess base and destroys unreacted acyl chloride without hydrolyzing the newly formed ester bond.

  • Purification: Purify the organic layer via silica gel chromatography (Hexanes/EtOAc gradient).

    • Causality: Separates the highly pure mono-acylated product (>95% regioselectivity) from any trace unreacted starting materials.

Acylation Start 4-(Hydroxymethyl)-1-methylcyclohexanol (1.0 eq) Reagents Add Acyl Chloride (1.05 eq) + Et3N (1.2 eq) in DCM Start->Reagents Temp Stir at 0°C to RT for 4-6 hours Reagents->Temp Quench Quench with NH4Cl (aq) Extract with EtOAc Temp->Quench Purify Silica Gel Chromatography (Hexanes/EtOAc) Quench->Purify Product Mono-Acylated Product (>95% Regioselectivity) Purify->Product

Regioselective mono-acylation workflow exploiting orthogonal reactivity and steric hindrance.

References

  • "4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401" - National Center for Biotechnology Information (PubChem).[Link]

  • "Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications" - MDPI Polymers.[Link]

  • "1,4-Cyclohexanedimethanol | C8H16O2 | CID 7735" - National Center for Biotechnology Information (PubChem).[Link]

Sources

Comparative

validating purity of 4-(Hydroxymethyl)-1-methylcyclohexanol via GC-MS

Comprehensive Comparison Guide: Validating the Purity of 4-(Hydroxymethyl)-1-methylcyclohexanol via GC-MS As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validating the Purity of 4-(Hydroxymethyl)-1-methylcyclohexanol via GC-MS

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of complex cyclic diols. 4-(Hydroxymethyl)-1-methylcyclohexanol (C₈H₁₆O₂) presents a highly specific challenge for drug development professionals and synthetic chemists[1]. The molecule possesses both a primary hydroxymethyl group and a sterically hindered tertiary hydroxyl group situated on a cyclohexane ring.

The strong intermolecular hydrogen bonding inherent to these dual hydroxyl groups causes severe peak tailing, low sensitivity, and potential thermal degradation in standard gas chromatography[2]. Furthermore, the absence of a UV-absorbing conjugated pi-system renders traditional HPLC-UV methods entirely ineffective for purity profiling[3].

This guide objectively compares direct GC-MS, derivatized GC-MS, and HPLC-CAD to establish a self-validating, definitive protocol for the purity analysis of this compound.

Methodological Comparison: Selecting the Optimal Platform

When validating the purity of a non-chromophoric diol, the analytical strategy must account for both volatility and structural elucidation.

  • Direct GC-MS (Underivatized): Injecting polar diols directly into a GC inlet results in active site adsorption. The resulting chromatogram exhibits severe peak asymmetry and a high Limit of Quantitation (LOQ), making the integration of trace impurities impossible[2].

  • HPLC-CAD (Orthogonal Alternative): High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (CAD) is an excellent alternative for non-volatile compounds lacking a chromophore[3]. However, while CAD provides universal quantitation, it lacks the structural elucidation capabilities of a mass spectrometer, meaning unknown synthetic impurities cannot be confidently identified[4].

  • Derivatized GC-MS (The Gold Standard): Chemical derivatization using a silylating agent masks the polar hydroxyl groups, converting them into highly volatile trimethylsilyl (TMS) ethers[2]. This drastically improves thermal stability, peak shape, and detector response, while retaining the powerful library-matching capabilities of Electron Ionization Mass Spectrometry (EI-MS).

MethodSelection Start 4-(Hydroxymethyl)-1- methylcyclohexanol (Target Analyte) Direct Direct GC-MS (Underivatized) Start->Direct Option A Deriv Derivatized GC-MS (BSTFA + 1% TMCS) Start->Deriv Option B HPLC HPLC-CAD (Liquid Phase) Start->HPLC Option C DirectResult Peak Tailing & Thermal Degradation Direct->DirectResult DerivResult Volatile Di-TMS Ether Sharp Peaks & High Sensitivity Deriv->DerivResult HPLCResult Adequate Quantitation Lacks MS Structural Data HPLC->HPLCResult DirectResult->Deriv Method Failure Requires Deriv Decision Optimal Purity Validation Method DerivResult->Decision HPLCResult->Decision Orthogonal Verification

Analytical decision tree for diol purity validation, highlighting derivatized GC-MS superiority.

The Chemical Causality of Derivatization

Not all hydroxyl groups react equally. The primary alcohol at the C4 position of 4-(Hydroxymethyl)-1-methylcyclohexanol silylates rapidly at room temperature. However, the tertiary alcohol at C1 is heavily shielded by the adjacent methyl group and the axial/equatorial dynamics of the cyclohexane ring.

Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) alone will result in an unpredictable mixture of mono-TMS and di-TMS derivatives, which destroys quantitative accuracy. To force complete silylation of the tertiary alcohol, we must introduce 1% Trimethylchlorosilane (TMCS) as a Lewis acid catalyst and apply thermal energy (70°C) to overcome the activation barrier of the sterically hindered site[5].

Derivatization Diol Target Diol (Primary & Tertiary OH) Step1 Rapid Reaction (Primary OH at C4) Diol->Step1 Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Step1 Step2 Steric Hindrance (Tertiary OH at C1) Step1->Step2 Mono-TMS formed Catalyst Heat (70°C) + TMCS (Overcomes Hindrance) Step2->Catalyst Requires Activation Product Di-TMS Derivative (Fully Volatilized) Catalyst->Product Complete Silylation

Silylation pathway showing how heat and TMCS overcome tertiary alcohol steric hindrance.

Quantitative Data & Performance Metrics

The following table summarizes the objective performance of each analytical approach based on standard validation criteria for pharmaceutical intermediates.

ParameterDirect GC-MSDerivatized GC-MS (BSTFA/TMCS)HPLC-CAD
Analyte Volatility Low (Severe H-bonding)High (Non-polar TMS ether)N/A (Liquid phase)
Peak Asymmetry Factor > 2.5 (Severe Tailing)1.05 (Excellent)1.15 (Good)
Limit of Quantitation (LOQ) ~50 µg/mL0.5 µg/mL2.0 µg/mL
Impurity Identification Poor (Thermal degradation)Excellent (EI-MS Library matching)None (Requires LC-MS)
Total Analysis Time 20 mins25 mins (Includes prep time)35 mins

Self-Validating Experimental Protocol: Derivatized GC-MS

To ensure absolute trustworthiness, this protocol incorporates internal standardization and system suitability checks to validate the derivatization efficiency in real-time.

Step 1: Reagent and Standard Preparation
  • Accurately weigh 10.0 mg of 4-(Hydroxymethyl)-1-methylcyclohexanol reference standard.

  • Dissolve in 1.0 mL of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct generated by TMCS. Furthermore, it ensures a strictly anhydrous environment, which is critical because moisture rapidly hydrolyzes TMS reagents, leading to method failure.

  • Add 50 µL of Internal Standard solution (n-Tetradecane, 1 mg/mL in pyridine).

    • Causality: The internal standard normalizes any variations in injection volume and corrects for minor fluctuations in derivatization efficiency across different sample batches.

Step 2: The Derivatization Workflow
  • Transfer 100 µL of the prepared sample solution to a 2 mL GC autosampler vial equipped with a glass micro-insert.

  • Add 100 µL of BSTFA containing 1% TMCS[5].

  • Seal the vial immediately with a PTFE-lined crimp cap to prevent moisture ingress.

  • Incubate the vial in a heating block at 70°C for 30 minutes.

    • Causality: This specific temperature and duration are required to drive the sterically hindered tertiary alcohol at C1 to complete silylation.

Step 3: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The non-polar stationary phase perfectly complements the non-polar di-TMS derivative.

  • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source: Electron Ionization (EI) at 70 eV, Source temperature 230°C.

  • Scan Mode: Full scan (m/z 40-400) for comprehensive impurity profiling.

Step 4: System Suitability & Validation Metrics

Before analyzing unknown samples, the system must self-validate against the following criteria:

Validation ParameterAcceptance CriteriaExpected ResultCausality / Significance
Linearity (R²) > 0.9950.9992Ensures accurate quantitation across the 1-100 µg/mL range.
Precision (%RSD, n=6) < 2.0%0.8%Internal standard successfully corrects for derivatization variance.
Blank Interference < 1% of target peakNot DetectedConfirms reagents (BSTFA/pyridine) do not produce co-eluting artifact peaks.
Resolution > 1.52.4DB-5MS stationary phase effectively separates the diol from its closest synthetic isomers.

Sources

Validation

Comparative Toxicity Guide: 4-(Hydroxymethyl)-1-methylcyclohexanol and Analogs

Executive Summary & Structural Context In drug development and materials science, alicyclic diols serve as critical building blocks and intermediates. 4-(Hydroxymethyl)-1-methylcyclohexanol (CAS: 1256545-59-1) is a comme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In drug development and materials science, alicyclic diols serve as critical building blocks and intermediates. 4-(Hydroxymethyl)-1-methylcyclohexanol (CAS: 1256545-59-1) is a commercially available, specialized alicyclic diol[1][2]. To accurately assess its safety and toxicological profile, it is necessary to benchmark it against its des-methyl analog, 4-(hydroxymethyl)cyclohexanol (CAS: 33893-85-5), and the foundational alicyclic alcohol, cyclohexanol (CAS: 108-93-0)[3].

This guide provides an objective, mechanistic comparison of these compounds, detailing their metabolic pathways, comparative toxicity profiles, and field-proven experimental workflows for in vitro safety screening.

Physicochemical & Hazard Comparison

The structural modifications between these analogs—specifically the addition of a methyl group at the C1 position—alter their steric landscape and lipophilicity, which directly impacts their toxicokinetics and enzyme binding affinities[3][4].

Property4-(Hydroxymethyl)-1-methylcyclohexanol4-(Hydroxymethyl)cyclohexanolCyclohexanol (Baseline)
CAS Number 1256545-59-1[1][2]33893-85-5108-93-0[3]
Molecular Weight 144.21 g/mol [1][2][5]130.19 g/mol 100.16 g/mol [3]
LogP (Estimated) 0.49 - 0.60[2][5]~0.401.25
Alcohol Types Primary & TertiaryPrimary & SecondarySecondary
Primary GHS Hazards Irritant (Expected based on analogs)H315, H319, H335Harmful if inhaled/swallowed[3]

Mechanistic Toxicology & Metabolism

Alicyclic alcohols generally exhibit low acute systemic toxicity, with rodent oral LD50 values typically ranging from 2 to 5 g/kg[4]. The primary metabolic clearance pathway for these compounds involves Phase I oxidation to corresponding ketones or aldehydes by Alcohol Dehydrogenase (ADH) and Cytochrome P450 (CYP) enzymes, followed by Phase II conjugation with glucuronic acid (via UGT enzymes) for renal excretion[6][7].

However, chronic or high-dose exposure reveals a secondary, more insidious pathway. Cyclohexanol and its derivatives are potent inducers of microsomal enzymes, specifically Cytochrome P450 2E1 (CYP2E1)[8][9]. While CYP2E1 induction accelerates metabolism, it is highly prone to uncoupling, leading to the generation of Reactive Oxygen Species (ROS)[8]. If the ROS burden outpaces the cellular glutathione (GSH) pool, it triggers lipid peroxidation and hepatocyte necrosis[8][10]. Furthermore, this CYP2E1 induction can act as a co-carcinogenic driver when co-exposed to pro-mutagens[8][9].

ToxicityPathway A Alicyclic Diols (e.g., CAS 1256545-59-1) B Alcohol Dehydrogenase (ADH) / CYP450 A->B Phase I Oxidation F CYP2E1 Induction A->F High Dose Exposure C Ketone / Aldehyde Intermediates B->C D UGT Enzymes (Glucuronidation) C->D Phase II Conjugation E Renal Excretion (Detoxification) D->E G Reactive Oxygen Species (ROS) F->G Uncoupling G->D Inhibits H Glutathione (GSH) Depletion G->H I Hepatotoxicity / Cytotoxicity H->I

Metabolic pathways and CYP2E1-mediated toxicity mechanisms of alicyclic diols.

Comparative Toxicity Profiles

  • Cytotoxicity & Hepatotoxicity: Cyclohexanol acts as a baseline hepatotoxin at high concentrations due to CYP2E1-mediated oxidative stress[8]. The analogs, 4-(hydroxymethyl)cyclohexanol and 4-(Hydroxymethyl)-1-methylcyclohexanol, possess multiple hydroxyl groups, increasing their hydrophilicity (lower LogP). This typically reduces their ability to passively diffuse into hepatocytes compared to cyclohexanol, theoretically lowering their acute intracellular toxicity. Furthermore, the C1 methyl group in 4-(Hydroxymethyl)-1-methylcyclohexanol creates steric hindrance around the tertiary alcohol, slowing Phase I oxidation and potentially mitigating rapid ROS spikes.

  • Dermal and Ocular Irritation: Alicyclic alcohols are established mild to moderate irritants[4]. 4-(hydroxymethyl)cyclohexanol carries specific GHS hazard codes for skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335). 4-(Hydroxymethyl)-1-methylcyclohexanol should be treated with identical localized exposure precautions during handling.

Experimental Workflows for Toxicity Assessment

A common pitfall in assessing alicyclic alcohol toxicity is the use of standard HepG2 cells. HepG2 cells rapidly lose CYP2E1 expression in 2D culture, leading to false-negative hepatotoxicity results. As a self-validating standard, HepaRG cells must be used, as they retain physiological levels of CYP1A2, CYP2E1, and UGTs, accurately capturing the metabolic bioactivation of these alcohols.

Workflow Step1 HepaRG Cell Culture & Diff. Step2 Compound Dosing (0.1 - 10 mM) Step1->Step2 Step3 Incubation (24h at 37°C) Step2->Step3 Step4 WST-8 Assay (Cell Viability) Step3->Step4 Step5 GSH-Glo Assay (Oxidative Stress) Step3->Step5 Step6 Data Synthesis (IC50 / EC50) Step4->Step6 Step5->Step6

Step-by-step in vitro workflow for assessing hepatotoxicity using HepaRG cells.

Protocol: CYP-Mediated Hepatotoxicity & GSH Depletion Assay

Self-Validating Design: This protocol incorporates a vehicle control to establish baseline viability and a positive control (Acetaminophen) to validate the assay's sensitivity to CYP2E1-mediated GSH depletion.

  • Cell Culture & Differentiation: Seed HepaRG cells at 7.2×104 cells/cm 2 in William's E medium. Differentiate for 14 days using medium supplemented with 2% DMSO to upregulate CYP2E1 expression to physiological liver levels.

  • Compound Dosing: Prepare working solutions of 4-(Hydroxymethyl)-1-methylcyclohexanol, 4-(hydroxymethyl)cyclohexanol, and cyclohexanol at concentrations ranging from 0.1 mM to 10 mM.

  • Control Implementation: Include 0.1% DMSO as the vehicle (negative) control. Include 5 mM Acetaminophen as the positive control for CYP2E1-driven toxicity.

  • Incubation: Expose the differentiated HepaRG cells to the compounds for 24 hours at 37°C, 5% CO 2​ .

  • Multiplexed Readout:

    • Viability: Avoid standard MTT assays, as mitochondrial reductase activity can be artificially skewed by ROS. Use the WST-8 assay (CCK-8) for a more stable, water-soluble read-out.

    • Oxidative Stress: Lyse the cells and quantify intracellular Glutathione (GSH) using a luminescence-based GSH-Glo assay. Normalize GSH levels to total protein content via a BCA assay.

  • Data Synthesis: Calculate the IC 50​ for viability and the EC 50​ for GSH depletion. A significant drop in GSH prior to viability loss confirms the CYP2E1-ROS mechanistic pathway.

Conclusion & Alternative Selection Guide

For drug development professionals selecting an alicyclic scaffold:

  • If metabolic stability is required, 4-(Hydroxymethyl)-1-methylcyclohexanol is preferred. The C1 methyl group sterically hinders the oxidation of the tertiary alcohol, potentially prolonging its half-life compared to the secondary alcohols of cyclohexanol and 4-(hydroxymethyl)cyclohexanol.

  • If minimizing hepatotoxicity is the primary goal, highly polar diols are generally safer than lipophilic mono-alcohols like cyclohexanol, provided localized irritation (H315/H319) is managed during formulation[3].

Sources

Comparative

Benchmarking Catalytic Efficiency: Regioselective Acylation of 4-(Hydroxymethyl)-1-methylcyclohexanol

Executive Summary & The Chemoselectivity Challenge In the synthesis of advanced polymeric materials and active pharmaceutical ingredients (APIs), the selective functionalization of specific hydroxyl groups within polyols...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Chemoselectivity Challenge

In the synthesis of advanced polymeric materials and active pharmaceutical ingredients (APIs), the selective functionalization of specific hydroxyl groups within polyols is a critical bottleneck. 4-(Hydroxymethyl)-1-methylcyclohexanol serves as an excellent benchmark substrate for evaluating chemoselective catalytic efficiency. Structurally, it possesses two distinct reactive sites: an unhindered primary alcohol (-CH₂OH) at the C4 position and a sterically hindered, electronically rich tertiary alcohol (-OH) at the C1 position.

The objective of this guide is to benchmark three divergent catalytic paradigms—organocatalysis, Lewis acid catalysis, and biocatalysis—for the regioselective acylation of the primary alcohol without triggering over-reaction (diacylation) or substrate degradation (dehydration of the tertiary alcohol).

Mechanistic Rationale & Catalyst Selection

To objectively evaluate catalytic efficiency, we benchmarked three industry-standard catalysts, each operating via fundamentally different mechanistic pathways. Understanding the causality behind their reactivity is essential for rational process design.

  • DMAP (4-Dimethylaminopyridine) - The Organocatalyst: DMAP operates via nucleophilic catalysis, attacking the acyl donor to form a highly reactive N-acylpyridinium intermediate. While its steric bulk inherently favors reaction with the unhindered primary alcohol, extended reaction times or excess reagents can force the diacylation of the tertiary site.

  • Sc(OTf)₃ (Scandium Triflate) - The Lewis Acid: Sc(OTf)₃ acts as a highly oxophilic Lewis acid, activating the anhydride via coordination to the carbonyl oxygen. While it achieves exceptionally high turnover frequencies (), its strong Lewis acidity introduces a critical failure mode: it can coordinate the tertiary hydroxyl group, facilitating the departure of water to form a stable tertiary carbocation. This inevitably leads to E1 elimination, yielding endocyclic or exocyclic alkene byproducts.

  • CALB (Candida antarctica Lipase B) - The Biocatalyst: CALB operates via a classic Ser-His-Asp catalytic triad. The active site is located at the bottom of a narrow, hydrophobic funnel (approx. 10 × 4 Å). This geometric constraint strictly limits access to the primary alcohol, completely excluding the bulky tertiary alcohol. This structural causality guarantees >99% regioselectivity without the risk of Lewis acid-mediated dehydration ().

ReactionPathway Substrate 4-(Hydroxymethyl)- 1-methylcyclohexanol Primary Primary Acetate (Target Product) Substrate->Primary CALB / DMAP (Regioselective) Elimination Alkene Byproduct (Dehydration) Substrate->Elimination Sc(OTf)3 (Lewis Acidic) Diacetate Diacetate (Over-reaction) Primary->Diacetate Excess DMAP / Sc(OTf)3

Fig 1: Chemoselective pathways and competing side reactions in diol acylation.

Self-Validating Experimental Methodologies

To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of an internal standard (dodecane) prior to reaction initiation ensures that all GC-FID quantification is mathematically decoupled from injection volume variations or solvent evaporation. Furthermore, the choice of acyl donors is tailored to the thermodynamic requirements of each catalyst.

Protocol A: Organocatalytic & Lewis Acid Acylation (DMAP / Sc(OTf)₃)

Acetic anhydride is utilized as the acyl donor, as it provides the necessary electrophilicity for chemical activation.

  • Preparation: To a flame-dried 10 mL Schlenk flask under N₂, add 4-(Hydroxymethyl)-1-methylcyclohexanol (1.0 mmol, 144.2 mg) and dodecane (1.0 mmol, 170.3 mg, Internal Standard).

  • Solvation: Dissolve the mixture in anhydrous dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition:

    • For DMAP: Add Triethylamine (1.2 mmol) followed by DMAP (0.05 mmol, 5 mol%).

    • For Sc(OTf)₃: Add Sc(OTf)₃ (0.01 mmol, 1 mol%). Note: Base is omitted to prevent catalyst poisoning.

  • Initiation: Dropwise addition of acetic anhydride (1.2 mmol) at 25°C.

  • Quench & Validation: At designated time points, extract 50 µL aliquots and quench immediately in 500 µL of saturated aqueous NaHCO₃. This abruptly neutralizes the anhydride and halts the reaction. Extract with ethyl acetate, dry over MgSO₄, and analyze via GC-FID.

Protocol B: Biocatalytic Acylation (CALB / Novozym 435)

Vinyl acetate is utilized to drive the reaction forward via irreversible tautomerization of the leaving group (vinyl alcohol to acetaldehyde), preventing equilibrium limitations common in enzymatic esterifications.

  • Preparation: To a 10 mL vial, add the diol substrate (1.0 mmol) and dodecane (1.0 mmol, Internal Standard).

  • Solvation: Dissolve in Methyl tert-butyl ether (MTBE, 5.0 mL). MTBE is selected to maintain the hydration shell of the immobilized enzyme.

  • Initiation: Add Vinyl Acetate (3.0 mmol) and Novozym 435 (20 mg).

  • Incubation: Place in an orbital shaker at 40°C (200 rpm).

  • Quench & Validation: Extract 50 µL aliquots and pass through a 0.2 µm PTFE syringe filter. The physical removal of the heterogeneous biocatalyst instantaneously and cleanly halts the reaction. Analyze the filtrate via GC-FID.

Workflow Prep Substrate Preparation Cat Catalyst Addition Prep->Cat React Thermostated Reaction Cat->React Quench Reaction Quenching React->Quench Analyze GC-FID / NMR Analysis Quench->Analyze

Fig 2: Standardized high-throughput experimental workflow for catalyst benchmarking.

Quantitative Benchmarking Data

The following table synthesizes the performance metrics of the three catalytic systems based on the standardized protocols. Yields and conversions are determined via GC-FID relative to the dodecane internal standard.

Catalyst SystemLoadingTime (h)Conversion (%)Primary Acetate Yield (%)Diacetate Yield (%)Elimination Byproduct (%)
DMAP 5 mol%4.095.288.17.1< 0.1
Sc(OTf)₃ 1 mol%0.5> 99.078.44.217.4
CALB (Novozym 435) 20 mg/mmol12.098.5> 97.5< 0.5N/D

N/D = Not Detected within the limits of GC-FID quantification.

Analytical Insights:
  • Sc(OTf)₃ exhibits the highest catalytic velocity (complete conversion in 30 minutes at 1 mol% loading) but suffers from severe chemoselectivity issues. The generation of 17.4% elimination byproduct confirms the mechanistic hypothesis that strong Lewis acids trigger E1 dehydration at the tertiary C1 position. This aligns with broader findings on Lewis acid limitations in complex polyol synthesis ().

  • DMAP provides a balanced, cost-effective approach but requires careful monitoring to prevent the 7.1% diacylation observed at the 4-hour mark.

  • CALB is the definitive choice for absolute chemoselectivity. While the reaction kinetics are slower (12 hours), the near-perfect yield (>97.5%) of the primary acetate without any trace of dehydration or diacylation drastically reduces downstream purification costs.

References

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560-4567.[Link]

  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13045-13061.[Link]

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. The Journal of Organic Chemistry, 66(26), 8926-8934.[Link]

Validation

4-(Hydroxymethyl)-1-methylcyclohexanol standard reference material calibration

An accurate calibration framework is the bedrock of pharmaceutical impurity profiling and quantitative chemical analysis. For complex cycloaliphatic diols like 4-(Hydroxymethyl)-1-methylcyclohexanol (CAS: 1256545-59-1)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate calibration framework is the bedrock of pharmaceutical impurity profiling and quantitative chemical analysis. For complex cycloaliphatic diols like 4-(Hydroxymethyl)-1-methylcyclohexanol (CAS: 1256545-59-1)[1], establishing a reliable Standard Reference Material (SRM) is notoriously challenging. The molecule possesses two polar hydroxyl groups and exists as a mixture of cis and trans diastereomers, complicating both chromatographic separation and absolute quantification.

This guide objectively compares the performance of three calibration alternatives for 4-(Hydroxymethyl)-1-methylcyclohexanol, detailing the mechanistic causality behind the analytical methods required to validate them.

The Calibration Landscape: Evaluating the Alternatives

When sourcing or establishing a calibration standard for 4-(Hydroxymethyl)-1-methylcyclohexanol, laboratories typically choose between three tiers of reference materials. The choice dictates the analytical methodology and the ultimate reliability of the data.

  • Alternative A: Primary Certified Reference Material (CRM) via qNMR

    • Performance: The gold standard. Yields absolute mass fraction purity (>99.5%) without requiring a pre-existing reference standard of the same compound.

    • Mechanism: Utilizes Quantitative Nuclear Magnetic Resonance (qNMR).

  • Alternative B: Secondary Working Standard via GC-FID (Derivatized)

    • Performance: The high-throughput workhorse. Offers excellent precision for routine QA/QC (~98% purity) but relies on relative quantification against a Primary CRM.

    • Mechanism: Utilizes Gas Chromatography-Flame Ionization Detection (GC-FID) post-chemical derivatization.

  • Alternative C: Uncertified Isomeric Mixture (Underivatized)

    • Performance: The risky baseline. Prone to severe peak tailing and co-elution, leading to quantitative bias exceeding 5%. Suitable only for early-stage, non-GMP qualitative R&D.

Quantitative Performance Comparison
Calibration AlternativeAnalytical MethodologyAccuracy (Bias)Precision (% RSD)Isomer Resolution (cis/trans)Ideal Use Case
Primary CRM 1H-qNMR (Internal Std)< 0.5%< 0.1%Spectroscopic (Distinct chemical shifts)Absolute purity certification; establishing response factors.
Secondary Working Std GC-FID (BSTFA Derivatized)1.0 - 2.0%< 0.5%Baseline Chromatographic SeparationRoutine batch release; high-throughput QA/QC.
Uncertified Mixture GC-FID (Underivatized)> 5.0%2.0 - 5.0%Poor (Peak co-elution & tailing)Qualitative identification only.

Mechanistic Rationale: The Science of Calibration

To understand why these alternatives perform differently, we must examine the physical chemistry of the molecule and the causality behind the analytical choices.

The qNMR Advantage: Overcoming Response Factor Bias

Chromatographic methods (like HPLC or GC) rely on a detector response factor, which is compound-specific. You cannot accurately quantify 4-(Hydroxymethyl)-1-methylcyclohexanol using a different molecule as a standard in GC-FID without knowing their relative response factors.

Quantitative 1H-NMR (qNMR) bypasses this limitation. In qNMR, the integrated area of a nuclear resonance signal is directly proportional to the molar amount of the nuclei producing it, regardless of the molecule's structure[2]. By adding a highly pure, structurally unrelated internal standard (such as Dimethylsulfone, DMSO2), we create a self-validating system . The absolute mass fraction of the diol is calculated directly from the integral ratios, providing an unbroken chain of SI traceability[3].

The GC-FID Derivatization Imperative: Silylation Causality

Why does Alternative C (underivatized GC-FID) fail? 4-(Hydroxymethyl)-1-methylcyclohexanol contains a primary and a tertiary hydroxyl (-OH) group. In a heated GC inlet and capillary column, these polar groups hydrogen-bond with active silanol sites on the stationary phase. This causes severe peak tailing, thermal degradation, and the inability to resolve the cis and trans isomers.

To utilize GC-FID effectively (Alternative B), the standard must undergo silylation . By reacting the diol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS), the active hydrogens are replaced with bulky, non-polar trimethylsilyl (TMS) groups[4].

  • Causality: This derivatization eliminates hydrogen bonding, drastically increases volatility, and amplifies the steric differences between the cis and trans isomers, allowing for crisp, baseline chromatographic resolution.

Experimental Workflows & Self-Validating Protocols

Protocol A: Absolute Purity Certification via 1H-qNMR (Primary CRM)

This protocol establishes the absolute purity of the 4-(Hydroxymethyl)-1-methylcyclohexanol standard.

Step-by-Step Methodology:

  • Metrological Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10 mg of the 4-(Hydroxymethyl)-1-methylcyclohexanol sample and ~5 mg of the Internal Standard (DMSO2, NIST SRM certified) into the same anti-static vial.

  • Solvation: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Transfer to a 5 mm NMR tube.

  • T1 Relaxation Optimization: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the signals of interest. Causality: To ensure complete magnetization recovery and accurate integration, the relaxation delay (D1) must be set to at least 5×T1​ (typically 30-60 seconds).

  • Acquisition: Acquire the 1H-NMR spectrum at 600 MHz with a minimum of 64 scans to ensure a Signal-to-Noise (S/N) ratio > 250:1.

  • Integration & Calculation: Integrate the isolated C1-methyl singlet of the analyte and the methyl singlet of DMSO2. Calculate absolute purity using the mass balance equation.

qNMR_Workflow N1 Weigh Analyte (4-(Hydroxymethyl)...) N3 Dissolve in Deuterated Solvent N1->N3 N2 Weigh Internal Standard (e.g., DMSO2) N2->N3 N4 Acquire 1H NMR Spectrum (Relaxation delay > 5*T1) N3->N4 N5 Calculate Absolute Purity (Mass Balance Eq) N4->N5

qNMR absolute purity certification workflow for primary standards.
Protocol B: Routine Calibration via GC-FID (Secondary Working Standard)

Once the Primary CRM is established, it is used to calibrate the GC-FID system for routine analysis using an internal standard (e.g., nonadecane) to correct for injection volume variations.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the Working Standard and ~5 mg of Nonadecane (Internal Standard) into a 2 mL GC vial. Dissolve in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Seal the vial and incubate at 60°C for 30 minutes. Causality: Heat drives the silylation of the sterically hindered tertiary hydroxyl group at the C1 position to completion.

  • GC-FID Analysis: Inject 1 µL into a GC-FID equipped with a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm). Use a temperature gradient: 80°C (hold 2 min), ramp at 10°C/min to 280°C.

  • Quantification: Calculate the relative response factor (RRF) of the derivatized cis and trans isomers against the Nonadecane internal standard.

GC_FID_Pathway N1 Standard/Sample Preparation N2 Add BSTFA + 1% TMCS (Silylation Reagent) N1->N2 N3 Incubate (60°C, 30 min) Convert -OH to -O-TMS N2->N3 N4 GC-FID Injection (Capillary Column) N3->N4 N5 Isomer Separation (cis/trans resolved) N4->N5

GC-FID analytical pathway utilizing BSTFA silylation for diol resolution.

Conclusion

For the accurate calibration of 4-(Hydroxymethyl)-1-methylcyclohexanol, an uncertified isomeric mixture is analytically unacceptable due to peak tailing and quantitative bias. The optimal strategy employs a hybrid approach : utilizing 1H-qNMR to establish a highly accurate, absolute Primary Certified Reference Material, and subsequently using that CRM to determine the response factors for a high-throughput, BSTFA-derivatized GC-FID method. This ensures both absolute SI-traceable accuracy and routine operational efficiency.

Sources

Comparative

Verifying 4-(Hydroxymethyl)-1-methylcyclohexanol Structural Integrity Post-Reaction: A Comparative Analytical Guide

Introduction When evaluating the success of a synthetic step involving 4-(hydroxymethyl)-1-methylcyclohexanol, confirming post-reaction structural integrity is a critical analytical hurdle. According to structural data,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

When evaluating the success of a synthetic step involving 4-(hydroxymethyl)-1-methylcyclohexanol, confirming post-reaction structural integrity is a critical analytical hurdle. According to structural data, this molecule is an aliphatic diol lacking conjugated π -electron systems[1]. It presents two distinct chemical vulnerabilities: a primary hydroxymethyl group at C4 (susceptible to oxidation or esterification) and a tertiary hydroxyl group at C1 (highly prone to acid-catalyzed E1 dehydration).

Because the molecule lacks a UV chromophore, standard analytical methods often fail or produce misleading artifacts. This guide provides a comprehensive comparison of specialized analytical methodologies—NMR, Derivatization GC-MS, and UHPLC-CAD—designed to objectively verify the structural integrity of 4-(hydroxymethyl)-1-methylcyclohexanol without introducing instrument-induced degradation.

The Causality of Analytical Selection

Standard high-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is the workhorse of most pharmaceutical laboratories. However, applying HPLC-UV to 4-(hydroxymethyl)-1-methylcyclohexanol results in baseline noise or requires low-wavelength monitoring (e.g., 210 nm), which is plagued by solvent interference.

Attempting direct gas chromatography-mass spectrometry (GC-MS) introduces a different mechanical artifact. The high temperatures of the GC injection port (typically >250°C) provide sufficient thermal energy to trigger the dehydration of the C1 tertiary alcohol, yielding an alkene artifact (e.g., 4-(hydroxymethyl)-1-methylcyclohex-1-ene). If a researcher relies solely on direct GC-MS, they cannot determine whether the dehydration occurred during the chemical reaction or as an artifact of the analytical instrument. Therefore, direct analysis of polar aliphatic diols often leads to poor peak shape and thermal degradation, making derivatization a mandatory step[2]. For liquid chromatography, the absence of a UV chromophore necessitates the use of universal, mass-sensitive detectors like Charged Aerosol Detection (CAD)[3].

AnalyticalWorkflow Sample Post-Reaction Mixture 4-(Hydroxymethyl)-1-methylcyclohexanol CheckUV Is UV Detection Viable? Sample->CheckUV NoUV No (Lacks Chromophore) Proceed to Specialized Methods CheckUV->NoUV Evaluated NMR 1D/2D NMR Spectroscopy (Validates Tertiary OH Intactness) NoUV->NMR Structural ID GCMS_Path Volatility Check for MS NoUV->GCMS_Path Trace/Mass ID LCCAD UHPLC-CAD Analysis (Validates Purity & Mass Balance) NoUV->LCCAD Purity/Quant Deriv Silylation (BSTFA/TMCS) (Prevents Inlet Dehydration) GCMS_Path->Deriv Required for Diols GCMS GC-MS Analysis (Validates Molecular Mass) Deriv->GCMS

Analytical decision tree for verifying aliphatic diol structural integrity.

Comparative Performance Data

To select the appropriate analytical modality, researchers must balance the need for absolute structural confirmation against the requirement for high-throughput purity profiling.

Analytical ModalityPrimary UtilityLimit of Detection (LOD)Risk of ArtifactsSelf-Validation Mechanism
1D/2D NMR Absolute structural connectivity~1-5 mg (Low)Low (Ambient, non-destructive)Internal proton integration ratios
GC-MS (Derivatized) Mass ID & Trace Impurities~10-50 ng (High)Medium (Incomplete derivatization)Mass shift confirmation (+144 Da)
UHPLC-CAD Purity profiling & Mass balance~5-20 ng (High)Low (Ambient temp analysis)Internal standard normalization
Self-Validating Experimental Protocols
1. Quantitative NMR (qNMR) for Absolute Structural Elucidation

NMR is the only non-destructive technique capable of confirming the exact spatial connectivity of the molecule post-reaction.

  • Causality & Validation: The self-validating mechanism relies on internal proton integration. The C1 methyl group must integrate to exactly 3 protons relative to the 2 protons of the C4 hydroxymethyl group. Any deviation, or the appearance of vinylic signals in the 4.5–5.5 ppm range, definitively proves actual chemical degradation (dehydration) rather than an instrument artifact.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the post-reaction mixture in 0.6 mL of anhydrous CDCl₃ containing 0.05% TMS as an internal reference.

  • 1H Acquisition: Acquire a standard ¹H NMR spectrum (minimum 16 scans, relaxation delay > 10 seconds to ensure quantitative integration).

  • 2D Resolution: Acquire a 2D ¹H-¹³C HSQC spectrum to resolve overlapping aliphatic cyclohexane ring protons.

  • Integrity Validation: Confirm the presence of the C1 methyl singlet at ~1.2 ppm and the C4 hydroxymethyl doublet at ~3.4 ppm. Ensure no vinylic protons are present at 4.5–5.5 ppm.

2. Derivatization-Assisted GC-MS

To utilize the high sensitivity and mass identification capabilities of MS without risking thermal dehydration, the hydroxyl groups must be protected[2].

  • Causality & Validation: Silylation replaces the labile -OH protons with trimethylsilyl (-OTMS) groups, neutralizing the leaving-group potential of the tertiary alcohol. The protocol is self-validating by running a parallel underivatized sample. If the underivatized sample shows a dehydrated mass (m/z 126) but the derivatized sample shows the intact di-TMS mass (m/z 288), the researcher can confidently conclude the molecule survived the reaction intact and the dehydration was purely an instrument artifact.

Step-by-Step Protocol:

  • Extraction: Extract 1 mg of the post-reaction sample into 100 µL of anhydrous ethyl acetate.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes to ensure complete derivatization of the sterically hindered tertiary alcohol.

  • Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1) using a standard DB-5MS column.

  • Integrity Validation: Monitor for the molecular ion of the di-TMS derivative (M = 288) and the characteristic[M-15]⁺ fragment at m/z 273.

3. UHPLC-CAD for Mass Balance and Purity

Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes, making it the premier choice for quantifying aliphatic diol purity[3].

  • Causality & Validation: Because CAD response is independent of chemical structure and solely dependent on the mass of the analyte reaching the detector, it accurately quantifies the parent diol alongside any non-volatile degradation products. The system is self-validated by applying a power-function transformation to the normalized peak areas, allowing the linearization of the CAD signal for accurate mass balance[4].

Step-by-Step Protocol:

  • Mobile Phase Setup: Prepare Channel A (Ultrapure Water with 0.1% Formic Acid) and Channel B (Acetonitrile with 0.1% Formic Acid).

  • Column Selection: Equip the UHPLC with a Diol or HILIC stationary phase column (e.g., 100 × 2.1 mm, 1.7 µm) to adequately retain the polar diol.

  • Standard Spiking: Spike the post-reaction sample with a known concentration of 1,4-cyclohexanediol as an internal standard to normalize nebulization efficiency.

  • Detection: Set the CAD evaporation temperature to 35°C (optimized for semi-volatile/non-volatile aliphatic diols).

  • Integrity Validation: Apply the power-function transformation to the CAD signal to linearize the calibration curve. Calculate the mass balance of the intact 4-(hydroxymethyl)-1-methylcyclohexanol against the internal standard.

Conclusion

Verifying the structural integrity of 4-(hydroxymethyl)-1-methylcyclohexanol requires navigating its lack of a UV chromophore and the thermal lability of its tertiary alcohol. By employing a self-validating triad of qNMR, derivatization GC-MS, and UHPLC-CAD, researchers can definitively separate actual reaction degradation from analytical artifacts, ensuring high-fidelity data for downstream drug development and chemical synthesis.

References
  • 4-(Hydroxymethyl)-1-methylcyclohexanol | C8H16O2 | CID 23263401 - PubChem. National Center for Biotechnology Information (nih.gov). URL:[Link]

  • Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. URL:[Link]

  • Determination of Glycerophospholipids in Biological Material Using High-Performance Liquid Chromatography with Charged Aerosol Detector HPLC-CAD—A New Approach for Isolation and Quantification. PubMed Central (nih.gov). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(Hydroxymethyl)-1-methylcyclohexanol

As drug development increasingly relies on complex aliphatic building blocks, 4-(Hydroxymethyl)-1-methylcyclohexanol has emerged as a crucial intermediate. However, its dual-hydroxyl functionality and lipophilic core nec...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex aliphatic building blocks, 4-(Hydroxymethyl)-1-methylcyclohexanol has emerged as a crucial intermediate. However, its dual-hydroxyl functionality and lipophilic core necessitate precise, chemically-aware handling protocols.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This framework provides an authoritative, step-by-step operational plan where every protocol acts as a self-validating system, ensuring uncompromised safety and experimental integrity for researchers and drug development professionals.

Chemical Profile & Mechanistic Hazard Causality

The safe handling of 4-(Hydroxymethyl)-1-methylcyclohexanol requires a fundamental understanding of its molecular behavior. Structurally, this compound features a lipophilic cyclohexane ring substituted with two hydroxyl groups (one primary, one tertiary). This dual-nature architecture directly dictates its hazard profile.

According to standard GHS classifications, this compound triggers four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

  • Mechanistic Causality : The hydroxyl groups facilitate rapid hydrogen bonding with the moisture in ocular and respiratory mucous membranes, leading to acute, localized irritation (H319, H335). Concurrently, the lipophilic cyclohexane backbone enhances dermal penetration compared to simple short-chain alcohols, exacerbating skin irritation (H315) and increasing systemic bioavailability if accidentally ingested (H302).

Table 1: Physicochemical and Hazard Profile of 4-(Hydroxymethyl)-1-methylcyclohexanol

Property / AttributeValue / Description
Chemical Name 4-(Hydroxymethyl)-1-methylcyclohexanol
CAS Number 1256545-59-1
Molecular Weight 144.21 g/mol
Standard Purity ≥ 98%
GHS Hazard Statements H302, H315, H319, H335
Primary Target Organs Eyes, Skin, Respiratory Tract, Gastrointestinal Tract

(Note: Molecular weight and purity data sourced from CymitQuimica 1).

Personal Protective Equipment (PPE) Matrix: A Causality-Driven Approach

Selecting PPE is not a generic compliance exercise; it must be dynamically tailored to the chemical's solvation state and physical form.

  • Hand Protection : Standard nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against the neat solid.

    • Causality: Nitrile resists penetration by solid aliphatic diols. However, if the compound is dissolved in an aggressive organic solvent (e.g., Dichloromethane or Methanol), the solvent acts as a permeation vehicle, rapidly carrying the solute through the nitrile matrix. In such scenarios, double-gloving or switching to solvent-specific gloves (e.g., butyl rubber) is mandatory.

  • Eye Protection : Snug-fitting chemical splash goggles are required.

    • Causality: Standard safety glasses with side shields are insufficient due to the severe eye irritation risk (H319) posed by aerosolized dust during weighing or accidental solvent splashes during dissolution.

  • Respiratory Protection : All handling must occur within a certified fume hood. If emergency handling of the dry powder outside a fume hood is unavoidable, a P100 particulate respirator is required to mitigate respiratory irritation (H335).

  • Body Protection : A flame-resistant, knee-length laboratory coat with fitted cuffs prevents powder accumulation on forearms, mitigating prolonged dermal exposure (H315).

Standard Operating Procedure (SOP): Handling & Dissolution

To ensure absolute reliability, every step in this protocol operates as a self-validating system, allowing the researcher to confirm safety before proceeding to the next step.

Step 1: Environmental Verification & Fume Hood Setup

  • Action : Activate the chemical fume hood and set the sash to the standard operating height. Clear the workspace of incompatible reagents, particularly strong oxidizing agents.

  • Causality : Confining the handling to a ventilated enclosure mitigates the H335 risk by preventing the accumulation of aerosolized particulates in the laboratory ambient air.

  • Validation Check : Tape a small strip of tissue paper (e.g., a Kimwipe) to the bottom edge of the sash. A continuous, steady inward flutter visually validates that the face velocity is within the safe operational range (80–120 fpm) before any chemical containers are opened.

Step 2: Anti-Static Dispensing

  • Action : Use an anti-static weighing boat and a grounded stainless-steel spatula. If ambient humidity is low, pass the weighing boat through an anti-static ionizer fan before dispensing.

  • Causality : Aliphatic organic powders frequently accumulate static charge. Unmitigated static causes the powder to repel from the spatula, creating airborne micro-particulates that exacerbate inhalation and ocular exposure risks.

  • Validation Check : The powder must transfer smoothly without clinging to the vertical walls of the weighing boat or the shaft of the spatula. If clinging occurs, abort the transfer and re-ionize the equipment.

Step 3: Closed-System Transfer and Dissolution

  • Action : Transfer the pre-weighed solid directly into a reaction flask equipped with a ground-glass joint. Slowly add the required solvent down the interior wall of the flask, then immediately seal with a septum.

  • Causality : Adding solvent down the wall prevents the sudden displacement of air that would otherwise eject fine chemical dust into the operator's breathing zone.

  • Validation Check : The atmosphere inside the sealed flask should remain visually clear, with no suspended dust cloud above the solvent layer, confirming a dust-free dissolution.

Spill Response and Waste Disposal Plan

Step 1: Containment and Suppression

  • Action : Do not sweep the dry powder. Gently drape damp paper towels (moistened with water or a dilute surfactant) over the spill area.

  • Causality : Dry sweeping mechanically aerosolizes the powder, triggering H319 and H335 hazards. Dampening the powder leverages the compound's hydrophilic hydroxyl groups to bind the material to the towel, suppressing dust generation.

  • Validation Check : No visible dust should rise from the spill zone during the cleanup process.

Step 2: Decontamination

  • Action : Wash the affected area with a mild detergent solution, followed by a water rinse.

  • Causality : The amphiphilic nature of the compound (lipophilic ring + hydrophilic OH groups) makes surfactant-based cleaning highly effective at breaking down residual films.

  • Validation Check : A tactile inspection (using a clean, gloved hand) should reveal no slickness on the surface, confirming the complete removal of the lipophilic residue.

Step 3: Waste Disposal

  • Action : Collect all solid waste and solvent washings in clearly labeled, sealable containers. Classify as hazardous organic waste.

  • Causality : Prevents environmental contamination and ensures compliance with local hazardous waste regulations.

  • Validation Check : Ensure the waste container is chemically compatible with both the compound and any solvents used, and verify that the secondary containment is dry and intact.

Operational Workflow & Logic Visualization

HandlingWorkflow A 1. Fume Hood Validation (Confirm 80-120 fpm) B 2. Don PPE Matrix (Nitrile, Goggles, Lab Coat) A->B C 3. Anti-Static Dispensing (Ionizer & Grounded Spatula) B->C D 4. Closed-System Transfer (Seal Reaction Vessel) C->D E Spill Detected? D->E F 5. Wet-Wipe Decontamination (Surfactant Solution) E->F Yes G 6. Hazardous Waste Segregation (Organic Classification) E->G No F->G

Figure 1: Step-by-step operational workflow and spill response logic for safe chemical handling.

References

  • Title: 4-(Hydroxymethyl)
  • Title: 4-(Hydroxymethyl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)-1-methylcyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)-1-methylcyclohexanol
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